SCH-202676
Description
Propriétés
IUPAC Name |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGOWVFDGULLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017393 | |
| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265980-25-4 | |
| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of SCH-202676: An In-depth Technical Guide on its Interaction with GPCRs
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) is a compound that has generated significant interest and debate within the field of G-protein coupled receptor (GPCR) pharmacology. Initially lauded as a novel, promiscuous allosteric modulator with the potential to influence a wide array of GPCRs, subsequent research has cast doubt on this interpretation, suggesting a more complex and non-specific mechanism of action rooted in its chemical reactivity. This technical guide provides a comprehensive overview of the current understanding of this compound, presenting the conflicting evidence, detailed experimental protocols, and quantitative data to offer a clear perspective on its molecular interactions with GPCRs. The central thesis that emerges is that the effects of this compound are likely attributable to its reactivity with sulfhydryl groups on proteins, rather than a true allosteric modulation of receptor function.
Introduction: A Tale of Two Mechanisms
The narrative of this compound is a compelling case study in the complexities of pharmacological characterization. Initial studies identified it as an inhibitor of both agonist and antagonist binding to a variety of structurally distinct GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors[1][2][3]. This broad activity, coupled with its ability to modulate ligand binding in a seemingly non-competitive manner, led to the hypothesis that this compound acts as an allosteric modulator at a common structural motif shared by numerous GPCRs[1][2].
However, this paradigm was challenged by later, more in-depth investigations. These studies revealed that the inhibitory effects of this compound on GPCR function were highly sensitive to the presence of reducing agents, such as dithiothreitol (B142953) (DTT). In the absence of DTT, this compound exhibited non-specific effects in functional assays like [35S]GTPγS binding. These effects were completely reversed by the addition of DTT, pointing towards a mechanism involving thiol modification rather than true allosteric modulation. This finding suggests that this compound is a thiol-reactive compound that disrupts GPCR signaling through covalent modification of sulfhydryl groups, likely on cysteine residues within the receptor or associated proteins.
This guide will dissect the evidence for both proposed mechanisms, providing the necessary data and experimental context for a thorough understanding of this compound's action on GPCRs.
Chemical Properties of this compound
This compound is a thiadiazole compound with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine. Its structure is characterized by a 1,2,4-thiadiazole (B1232254) ring, which is believed to be susceptible to reduction by thiol-containing molecules. 1H NMR analysis has shown that this compound undergoes structural changes upon incubation with the reducing agent DTT or with brain tissue, further supporting the hypothesis of its thiol reactivity.
Experimental Evidence and Protocols
The investigation into the mechanism of action of this compound has primarily relied on two key experimental techniques: radioligand binding assays and [35S]GTPγS functional assays.
Radioligand Binding Assays
Radioligand binding assays are used to quantify the interaction of a ligand (in this case, this compound) with a receptor. These experiments were crucial in the initial characterization of this compound as a modulator of ligand binding to various GPCRs.
Detailed Methodology for Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells or tissues expressing the GPCR of interest are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., a known agonist or antagonist for the target GPCR) is incubated with the prepared cell membranes.
-
Increasing concentrations of this compound are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined by including a high concentration of an unlabeled competing ligand in a parallel set of experiments.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific radioligand binding).
-
Saturation binding experiments, where the concentration of the radioligand is varied in the presence and absence of this compound, can be used to determine its effect on the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
-
[35S]GTPγS Binding Assays
[35S]GTPγS binding assays are functional assays that measure the activation of G-proteins, a key step in GPCR signaling. These assays were instrumental in revealing the thiol-sensitive nature of this compound's effects.
Detailed Methodology for [35S]GTPγS Binding Assay:
-
Membrane Preparation:
-
Cell membranes are prepared as described for the radioligand binding assay.
-
-
Assay Buffer:
-
The assay buffer typically contains GDP to ensure that G-proteins are in their inactive state at the beginning of the experiment.
-
Crucially, for investigating the mechanism of this compound, parallel experiments are conducted in the presence and absence of 1 mM Dithiothreitol (DTT).
-
-
Binding Reaction:
-
Membranes are pre-incubated with this compound and a GPCR agonist.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Upon agonist-induced receptor activation, the G-protein releases GDP and binds [35S]GTPγS.
-
-
Termination and Separation:
-
The reaction is terminated by rapid filtration through a glass fiber filter.
-
The filters are washed with cold buffer.
-
-
Quantification:
-
The amount of [35S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.
-
-
Data Analysis:
-
The data is analyzed to determine the effect of this compound on agonist-stimulated [35S]GTPγS binding. A decrease in binding indicates inhibition of G-protein activation.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on Radioligand Binding to Various GPCRs
| Receptor | Radioligand | Effect of this compound | IC50 (µM) | Reference |
| α2a-adrenergic | Agonist & Antagonist | Inhibition | 0.5 | |
| µ-opioid | Not specified | Inhibition | Not specified | |
| δ-opioid | Not specified | Inhibition | Not specified | |
| κ-opioid | Not specified | Inhibition | Not specified | |
| α-adrenergic | Not specified | Inhibition | Not specified | |
| β-adrenergic | Not specified | Inhibition | Not specified | |
| Muscarinic M1 | Not specified | Inhibition | Not specified | |
| Muscarinic M2 | Not specified | Inhibition | Not specified | |
| Dopaminergic D1 | Not specified | Inhibition | Not specified | |
| Dopaminergic D2 | Not specified | Inhibition | Not specified |
Table 2: Effect of this compound on α2a-Adrenergic Receptor Binding Parameters
| Parameter | Effect of this compound | Reference |
| Bmax | Decreased | |
| Kd | Slight Increase |
Table 3: Effect of this compound on Agonist-Stimulated [35S]GTPγS Binding
| Condition | Effect of this compound (10⁻⁷–10⁻⁵ M) | GPCRs Tested | Reference |
| Without DTT | Non-specific inhibition of G-protein activity | Adenosine A1, α2-adrenergic, Cannabinoid CB1, LPA1, Muscarinic M2/M4, Purinergic P2Y12, S1P | |
| With DTT (1 mM) | No effect on receptor-driven G-protein activity | Adenosine A1, α2-adrenergic, Cannabinoid CB1, LPA1, Muscarinic M2/M4, Purinergic P2Y12, S1P |
Signaling Pathways and Proposed Mechanisms of Action
The conflicting data on this compound can be visualized through two distinct proposed signaling pathways.
Discussion and Conclusion
The available evidence strongly suggests that the initial characterization of this compound as a promiscuous allosteric modulator of GPCRs is likely an artifact of its chemical reactivity. The critical observation that its inhibitory effects are abolished in the presence of the reducing agent DTT provides compelling support for a mechanism involving thiol modification. This is further substantiated by NMR data showing structural changes to this compound in the presence of DTT and biological tissue.
The proposed thiol-reactive mechanism explains the broad-spectrum activity of this compound, as many GPCRs and their associated proteins contain accessible cysteine residues that could be targets for covalent modification. This non-specific interaction would lead to a disruption of receptor structure and function, manifesting as an inhibition of ligand binding and G-protein activation.
For researchers and drug development professionals, the story of this compound serves as a crucial cautionary tale. It highlights the importance of rigorous experimental design, including the use of appropriate controls such as reducing agents, to rule out non-specific compound activity. While the initial promise of this compound as a versatile allosteric modulator has not been borne out, the investigation into its mechanism of action has provided valuable insights into the potential pitfalls of drug screening and the importance of understanding the chemical properties of small molecule probes. Future research in this area should focus on the identification of specific cysteine residues that are modified by this compound to definitively confirm its mechanism of action.
References
Investigating the Promiscuous Activity of SCH-202676 on Diverse GPCRs: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive analysis of the compound SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine), a molecule initially characterized as a promiscuous allosteric modulator of a wide array of G protein-coupled receptors (GPCRs). We delve into the initial findings that reported its broad-spectrum activity, presenting the quantitative data in a structured format. Furthermore, this guide critically examines subsequent research that has redefined the mechanism of action of this compound, suggesting a thiol-based interaction rather than true allosteric modulation. Detailed experimental protocols for the key assays used in these investigations are provided, along with visual representations of the relevant signaling pathways and experimental workflows to aid researchers in this field.
Introduction: The Allure of a Universal GPCR Modulator
G protein-coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] The prospect of a compound that could modulate a wide range of these receptors through a common mechanism was of considerable interest to the drug discovery community. This compound, a novel thiadiazole compound, emerged as such a candidate.[2][3]
Initial studies identified this compound as an inhibitor of both agonist and antagonist binding to a structurally diverse set of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[2][3] This broad activity suggested that this compound might interact with a conserved structural motif common to many GPCRs, acting as a universal allosteric modulator. Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site (the binding site for the endogenous ligand), thereby altering the receptor's affinity for its ligand or its signaling efficacy.
However, the initial excitement surrounding this compound was later tempered by findings that challenged the allosteric modulator hypothesis. These studies revealed that the compound's activity was sensitive to the presence of reducing agents, pointing towards a mechanism involving the modification of sulfhydryl groups on the receptors.
This guide aims to provide a detailed overview of the scientific journey of this compound, from its initial characterization to the current understanding of its mode of action. We will present the key data, outline the experimental methodologies, and provide visual aids to facilitate a deeper understanding of this intriguing molecule.
Promiscuous Activity of this compound: A Quantitative Overview
The initial characterization of this compound revealed its ability to inhibit radioligand binding to a wide range of GPCRs expressed in heterologous systems. The following table summarizes the reported inhibitory activities of this compound on various GPCRs. It is important to note that much of the quantitative data from the seminal study by Fawzi et al. (2001) was presented graphically rather than in tabular format, with the IC50 for the α2a-adrenergic receptor being the most explicitly stated value.
| Receptor Family | Receptor Subtype | Reported Effect | IC50 (µM) | Reference |
| Adrenergic | α2a | Inhibition of agonist and antagonist binding | 0.5 | |
| β | Inhibition of radioligand binding | Not specified | ||
| Opioid | µ (mu) | Inhibition of radioligand binding | Not specified | |
| δ (delta) | Inhibition of radioligand binding | Not specified | ||
| κ (kappa) | Inhibition of radioligand binding | Not specified | ||
| Muscarinic | M1 | Inhibition of radioligand binding | Not specified | |
| M2 | Inhibition of radioligand binding | Not specified | ||
| Dopaminergic | D1 | Inhibition of radioligand binding | Not specified | |
| D2 | Inhibition of radioligand binding | Not specified |
Table 1: Summary of Reported Inhibitory Activities of this compound on Diverse GPCRs.
The Evolving Mechanism of Action: From Allostery to Thiol-Reactivity
While the initial data pointed towards allosteric modulation, subsequent investigations revealed a critical flaw in this hypothesis. It was discovered that the effects of this compound could be completely reversed by the addition of the reducing agent dithiothreitol (B142953) (DTT). This finding strongly suggested that this compound's mechanism of action was not a true allosteric interaction but rather a chemical modification of the receptors, specifically targeting sulfhydryl groups on cysteine residues.
Further evidence supporting this revised mechanism came from 1H NMR analysis, which showed that this compound undergoes structural changes when incubated with DTT or with brain tissue. This indicates a chemical reaction rather than a simple binding event. Therefore, it is now widely accepted that this compound modulates GPCR function via thiol modification.
References
The Modulatory Effects of SCH-202676 on Adenosine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676, a thiadiazole derivative, has been a subject of scientific inquiry due to its modulatory effects on G protein-coupled receptors (GPCRs), including the adenosine (B11128) receptor family. Initially characterized as an allosteric modulator, subsequent research has revealed a more complex mechanism of action. This technical guide provides a comprehensive overview of the effects of this compound on adenosine receptor subtypes, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. A significant point of discussion within this guide is the dual-characterization of this compound, with evidence suggesting it acts as a thiol-reactive compound rather than a true allosteric modulator.
Quantitative Data Summary
This compound has been shown to inhibit radioligand binding to the human adenosine A1, A2A, and A3 receptors with IC50 values in the sub-micromolar to low micromolar range.[1] Notably, there is a lack of published data regarding the effect of this compound on the adenosine A2B receptor subtype. The available quantitative data for the A1, A2A, and A3 receptors are summarized below.
| Receptor Subtype | Ligand | Assay Type | Parameter | Value (µM) | Cell Type | Reference |
| Human Adenosine A1 | This compound | Radioligand Binding | IC50 | 0.77 ± 0.10 | CHO | [1] |
| Human Adenosine A2A | This compound | Radioligand Binding | IC50 | 0.55 ± 0.19 | HEK-293 | [1] |
| Human Adenosine A3 | This compound | Radioligand Binding | IC50 | 0.49 ± 0.18 | CHO | [1] |
Table 1: Inhibitory Potency of this compound at Human Adenosine Receptor Subtypes. Data are presented as mean ± standard deviation.
Beyond simple inhibition of binding, this compound differentially affects the dissociation kinetics of agonists and antagonists at these receptors. For instance, at the A1 receptor, it slows the dissociation of antagonists, while at the A2A receptor, it accelerates antagonist dissociation.[1] At the A3 receptor, it has been shown to selectively accelerate the dissociation of agonists.
Mechanism of Action: Allosteric Modulator versus Thiol-Reactive Compound
The prevailing view on the mechanism of action of this compound has evolved. While initially described as an allosteric modulator, substantial evidence now indicates that it functions as a thiol-reactive compound. Its effects on GPCR signaling are sensitive to the presence of the reducing agent dithiothreitol (B142953) (DTT). In functional assays, such as [³⁵S]GTPγS binding, the modulatory effects of this compound on receptor-driven G protein activity are abolished in the presence of DTT. This suggests that this compound may interact with cysteine residues on the receptor or associated proteins, thereby disrupting normal receptor function.
Signaling Pathways and Visualization
Adenosine receptors mediate their physiological effects by coupling to specific heterotrimeric G proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase.
-
A1 and A3 Receptors: These subtypes typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptors: These subtypes primarily couple to Gαs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP. The A2B receptor has also been reported to couple to Gαq and Gαi in a cell-type-dependent manner.
The interaction of this compound with these pathways is complex and is influenced by its thiol-reactive nature. The following diagrams illustrate the canonical signaling pathways of the adenosine receptors and a proposed model for the disruptive action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on adenosine receptors.
Radioligand Binding Assays
This assay is used to determine the binding affinity of this compound for adenosine receptor subtypes.
References
The Allosteric Modulator SCH-202676: An In-depth Analysis of its Impact on Muscarinic M1 Receptor Signaling
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological effects of SCH-202676 on the human muscarinic M1 receptor. Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, its influence on receptor binding and downstream signaling pathways, and provides standardized protocols for key experimental assays.
Introduction to this compound and the Muscarinic M1 Receptor
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, particularly in the central nervous system where it is implicated in learning, memory, and cognitive function. This compound, a novel thiadiazole compound, has been identified as an allosteric modulator of GPCRs, including the muscarinic M1 receptor.[1] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (the binding site for the endogenous ligand, acetylcholine), and can alter the receptor's affinity for and/or efficacy of the orthosteric ligand.
This compound exhibits a complex and unusual mode of interaction with the M1 receptor, demonstrating characteristics that differ between intact cell and cell membrane preparations.[2] This has led to the proposal of a dual mode of ligand-receptor interaction, potentially involving both extracellular and intracellular attachment points on the M1 receptor.[2] Understanding the nuances of this interaction is critical for the development of selective M1-targeting therapeutics.
Quantitative Analysis of this compound's Effects on M1 Receptor Function
The interaction of this compound with the M1 muscarinic receptor has been characterized through various in vitro assays. While specific quantitative data such as IC50, Ki, EC50, and Emax values for this compound at the M1 receptor are not consistently reported across publicly available literature, the qualitative effects are well-documented.
In radioligand binding studies using cell membranes, this compound completely inhibits the binding of the radiolabeled antagonist [3H]N-methylscopolamine ([3H]NMS).[2] This inhibition is characterized by a Hill slope greater than unity, suggesting positive cooperativity in its binding.[2] Furthermore, this compound produces rightward shifts in the [3H]NMS saturation binding curve that are not consistent with a simple competitive interaction. In contrast, in intact cells, the interaction between this compound and [3H]NMS appears to be competitive.
Functionally, in assays measuring acetylcholine-mediated phosphoinositide hydrolysis, this compound displays a mixed competitive/noncompetitive mode of interaction, which is dependent on its concentration.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | Not explicitly reported for M1 receptor | Radioligand binding with [3H]NMS in CHO cell membranes | |
| Ki | Not explicitly reported | Calculated from IC50 in binding assays | |
| EC50 | Not explicitly reported | Phosphoinositide hydrolysis in intact CHO cells | |
| Emax | Not explicitly reported | Phosphoinositide hydrolysis in intact CHO cells |
Note: While Fawzi et al. (2001) reported an IC50 value of 0.5 µM for this compound at the alpha2a-adrenergic receptor, specific values for the M1 receptor were not provided in the abstract.
M1 Muscarinic Receptor Signaling Pathway
The canonical signaling pathway of the M1 muscarinic receptor is initiated by the binding of an agonist, such as acetylcholine, to the orthosteric site. This induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the M1 muscarinic receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the M1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).
-
Phosphate-buffered saline (PBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
[3H]N-methylscopolamine ([3H]NMS) as the radioligand.
-
This compound at various concentrations.
-
Atropine (B194438) (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-M1 cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in membrane preparation buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 20-50 µg protein).
-
For competition binding, add a fixed concentration of [3H]NMS (typically near its Kd) and varying concentrations of this compound.
-
For saturation binding, add varying concentrations of [3H]NMS.
-
To determine non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
For competition binding, plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
For saturation binding, plot specific binding against the concentration of [3H]NMS to determine the Kd and Bmax values.
-
Phosphoinositide Hydrolysis Assay
This functional assay measures the ability of this compound to modulate agonist-induced M1 receptor signaling through the Gq/PLC pathway.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium.
-
[3H]myo-inositol.
-
Krebs-Henseleit buffer or similar physiological salt solution.
-
LiCl (to inhibit inositol monophosphatase).
-
Acetylcholine (or another M1 agonist).
-
This compound at various concentrations.
-
Perchloric acid or trichloroacetic acid (to stop the reaction).
-
Dowex AG1-X8 resin (formate form) for anion exchange chromatography.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Cell Labeling:
-
Plate CHO-M1 cells in multi-well plates and grow to near confluency.
-
Incubate the cells with medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
Wash the cells with buffer.
-
Pre-incubate the cells with buffer containing LiCl for a short period (e.g., 15-30 minutes).
-
Add this compound at the desired concentrations and incubate.
-
Stimulate the cells with an agonist (e.g., acetylcholine) for a defined time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold acid.
-
Neutralize the cell lysates.
-
Apply the lysates to Dowex anion exchange columns.
-
Wash the columns to remove free [3H]inositol.
-
Elute the total [3H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
-
Quantification and Data Analysis:
-
Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Plot the amount of [3H]inositol phosphates accumulated against the log concentration of the agonist in the presence and absence of different concentrations of this compound.
-
Analyze the data to determine the effect of this compound on the agonist's potency (EC50) and efficacy (Emax).
-
Conclusion
This compound presents a complex pharmacological profile at the muscarinic M1 receptor. Its allosteric modulatory effects, which appear to be dependent on the experimental conditions, highlight the intricacies of GPCR pharmacology. While the available literature provides a strong qualitative understanding of its mechanism of action, a more comprehensive quantitative characterization would be beneficial for its further development and for understanding the full therapeutic potential of modulating M1 receptor signaling. The experimental protocols provided herein offer a standardized framework for researchers to further investigate the impact of this compound and other novel allosteric modulators on muscarinic M1 receptor function.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Antiviral Properties of SCH-202676
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-202676 is a novel small molecule initially characterized as an allosteric modulator of a broad spectrum of G protein-coupled receptors (GPCRs). Subsequent research has refined its mechanism of action, suggesting it functions through thiol modification rather than classical allosteric modulation. While direct antiviral studies on this compound are not yet available in the public domain, its ability to interact with a wide range of GPCRs presents a compelling theoretical basis for its potential as an antiviral agent. This is because numerous viruses exploit host cell GPCRs for various stages of their life cycle, including entry, replication, and egress. This technical guide explores the theoretical antiviral properties of this compound by examining its known GPCR targets and the established roles of these receptors in viral pathogenesis. We present a hypothetical mechanism of action for its potential antiviral effects and provide detailed experimental protocols for its evaluation. This document aims to serve as a foundational resource for researchers interested in investigating the antiviral potential of this compound and other GPCR-modulating compounds.
Introduction to this compound
This compound, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine, was first identified as a compound that inhibits both agonist and antagonist binding to a variety of GPCRs[1][2]. This broad-spectrum activity suggested a unique mechanism of action, initially described as allosteric modulation[1][2]. However, further studies have indicated that its effects might be attributable to a thiol-based mechanism, particularly in the absence of reducing agents like dithiothreitol (B142953) (DTT)[3].
Mechanism of Action
This compound has been shown to inhibit radioligand binding to a structurally diverse range of GPCRs. This inhibition is reversible and affects both agonist and antagonist interactions. The compound was observed to decrease the maximum number of binding sites (Bmax) with a slight increase in the dissociation constant (KD), and it inhibited agonist-induced receptor activation. Notably, this compound did not directly affect G protein activity. Later research suggested that the compound's activity in functional assays is sensitive to the presence of DTT, indicating that it may modulate GPCRs through thiol modification rather than acting as a true allosteric modulator.
The Role of G Protein-Coupled Receptors in Viral Infections
G protein-coupled receptors represent the largest family of cell surface receptors and are involved in a vast array of physiological processes. Consequently, they are attractive targets for therapeutic intervention. A growing body of evidence indicates that numerous viruses have evolved to hijack host cell GPCRs to facilitate their life cycle.
GPCRs as Viral Co-receptors for Entry
Several viruses utilize GPCRs as co-receptors to gain entry into host cells. A well-established example is the Human Immunodeficiency Virus (HIV), which uses the chemokine receptors CCR5 and CXCR4, both GPCRs, as co-receptors for entry into CD4+ T cells. The viral envelope glycoprotein (B1211001) gp120 binds to the CD4 receptor and subsequently to the GPCR co-receptor, triggering conformational changes that lead to membrane fusion and viral entry.
GPCRs in Viral Replication and Pathogenesis
Beyond viral entry, GPCRs and their signaling pathways can be manipulated by viruses to create a favorable environment for replication. For instance, studies on influenza A virus have identified several GPCRs that are required for efficient viral replication. Similarly, some herpesviruses encode their own viral GPCRs (vGPCRs) that can modulate host cell signaling to promote viral replication, dissemination, and immune evasion. There is also evidence to suggest that SARS-CoV-2 may hijack GPCR signaling pathways to dysregulate lung ion and fluid transport, contributing to the pathology of COVID-19.
Data Presentation: Potential Antiviral Targets of this compound
Given the broad-spectrum GPCR modulating activity of this compound, it is plausible that this compound could interfere with the viral life cycles of various pathogens by targeting the GPCRs they exploit. The following tables summarize the known GPCR targets of this compound and the involvement of these receptor families in the life cycles of selected viruses.
| GPCR Target of this compound | Receptor Family | Reported to be Modulated by this compound | Potential Antiviral Relevance (Virus Family) | Reference |
| μ-opioid receptor | Opioid | Yes | Influenza A Virus | |
| δ-opioid receptor | Opioid | Yes | Influenza A Virus | |
| κ-opioid receptor | Opioid | Yes | Influenza A Virus | |
| α-adrenergic receptor | Adrenergic | Yes | Not specified | |
| β-adrenergic receptor | Adrenergic | Yes | Not specified | |
| Muscarinic M1 receptor | Muscarinic Acetylcholine | Yes | Not specified | |
| Muscarinic M2 receptor | Muscarinic Acetylcholine | Yes | Not specified | |
| Dopaminergic D1 receptor | Dopamine | Yes | Not specified | |
| Dopaminergic D2 receptor | Dopamine | Yes | Not specified | |
| Adenosine A1, A2A, A3 receptors | Adenosine | Yes | Not specified |
| Virus | GPCR Family Implicated in Viral Life Cycle | Stage of Viral Life Cycle Affected | Reference |
| Influenza A Virus | Opioid, Adrenergic, Dopaminergic, and others | Replication | |
| HIV | Chemokine (CCR5, CXCR4) | Entry | |
| Herpes Simplex Virus | Herpesvirus Entry Mediator (HVEM, a TNF receptor with GPCR-like signaling) | Entry | |
| SARS-CoV-2 | Angiotensin-converting enzyme 2 (ACE2) interactions with GPCRs | Entry and Pathogenesis |
Mandatory Visualizations
Proposed Antiviral Mechanism of Action of this compound
Caption: Proposed mechanism of this compound antiviral activity.
Experimental Workflow for In Vitro Antiviral Testing
Caption: General workflow for in vitro antiviral evaluation.
Experimental Protocols
To empirically determine the antiviral properties of this compound, a series of in vitro assays can be employed. Below are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay quantifies the effect of a compound on the production of infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for HSV and SARS-CoV-2) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
This compound stock solution.
-
Cell culture medium.
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Pre-treat the cells with the different concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
After a viral adsorption period (e.g., 1 hour), remove the inoculum and add the semi-solid overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with the fixing solution and then stain with the crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration.
Virus Yield Reduction Assay
This assay measures the amount of new infectious virus produced in the presence of the test compound.
Materials:
-
Confluent monolayer of host cells in multi-well plates.
-
Virus stock.
-
This compound stock solution.
-
Cell culture medium.
Procedure:
-
Seed host cells and grow to confluency.
-
Pre-treat cells with serial dilutions of this compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After the adsorption period, wash the cells to remove unadsorbed virus and add fresh medium containing the respective concentrations of this compound.
-
Incubate for one full viral replication cycle (e.g., 24-48 hours).
-
Harvest the cell culture supernatant (and/or cell lysates).
-
Determine the titer of the progeny virus in the harvested samples using a plaque assay or TCID50 assay.
-
Calculate the reduction in virus yield for each concentration of this compound compared to the virus control.
-
Determine the EC50 value.
Tissue Culture Infectious Dose 50 (TCID50) Assay
This endpoint dilution assay is used to quantify viral titers, especially for viruses that do not form plaques.
Materials:
-
Host cells in a 96-well plate.
-
Virus sample.
-
This compound stock solution.
-
Cell culture medium.
Procedure:
-
Seed host cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of the virus-containing supernatant from the virus yield reduction assay.
-
Inoculate replicate wells of the 96-well plate with each virus dilution.
-
Incubate the plate for a period sufficient to cause cytopathic effect (CPE) (typically 3-7 days).
-
Score each well for the presence or absence of CPE.
-
Calculate the TCID50 value using the Reed-Muench or Spearman-Karber method. This represents the dilution of virus required to infect 50% of the inoculated cell cultures.
Conclusion and Future Directions
While there is currently no direct evidence for the antiviral activity of this compound, its established role as a broad-spectrum modulator of GPCRs provides a strong rationale for investigating its potential in this therapeutic area. The ubiquitous involvement of GPCRs in the life cycles of numerous viruses suggests that a compound like this compound could represent a novel class of host-targeted antiviral agents. Such agents have the potential for broad-spectrum activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.
Future research should focus on systematically screening this compound against a panel of viruses known to utilize GPCRs, using the detailed protocols outlined in this guide. Should antiviral activity be confirmed, further studies would be warranted to elucidate the precise mechanism of action, including identifying the specific GPCR(s) involved and the stage of the viral life cycle that is inhibited. Furthermore, medicinal chemistry efforts could be employed to optimize the antiviral efficacy and safety profile of this compound and its analogs. The exploration of this compound's antiviral potential could open new avenues for the development of much-needed therapies for a range of viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of SCH-202676 with Opioid and Dopaminergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the interaction between the thiadiazole compound SCH-202676 and opioid and dopaminergic receptors. Initially characterized as a novel allosteric modulator of a broad range of G protein-coupled receptors (GPCRs), subsequent research has revealed a more complex mechanism of action. This document synthesizes the available scientific literature, presenting both the early findings and the current understanding of this compound's effects. We delve into the quantitative data on its receptor interactions, provide detailed experimental protocols for its study, and illustrate key concepts with signaling pathway and workflow diagrams. The evidence now strongly suggests that this compound's modulatory actions are not due to true allosterism but rather to a thiol-based mechanism, a critical consideration for any research involving this compound.
Introduction: The Initial Promise of a Promiscuous Allosteric Modulator
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. Allosteric modulation, the regulation of a receptor by a ligand binding to a site topographically distinct from the orthosteric site (the binding site for the endogenous ligand), offers the potential for greater receptor subtype selectivity and a more nuanced control of receptor function.
The compound this compound, N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, emerged as a molecule of significant interest due to its apparent ability to act as an allosteric modulator for a structurally diverse array of GPCRs.[1][2][3] Early studies reported that this compound could inhibit the binding of both agonists and antagonists to a variety of receptors, including opioid and dopaminergic subtypes.[4][5] This promiscuity suggested that this compound might interact with a common structural motif conserved across many GPCRs, making it a valuable tool for studying receptor function and a potential lead for novel therapeutic agents.
Interaction with Opioid and Dopaminergic Receptors: Early Findings
Initial investigations using radioligand binding assays indicated that this compound inhibited ligand binding to human µ (mu), δ (delta), and κ (kappa) opioid receptors, as well as D1 and D2 dopaminergic receptors. These effects were observed for both agonist and antagonist radioligands. The nature of this inhibition was initially proposed to be allosteric, as this compound was found to decrease the maximum number of binding sites (Bmax) with only a slight increase in the dissociation constant (Kd) for the radioligand at the α2a-adrenergic receptor.
Re-evaluation of the Mechanism: The Critical Role of Thiol Reactivity
Further investigation into the mechanism of action of this compound revealed a critical sensitivity to the reducing agent dithiothreitol (B142953) (DTT). In the absence of DTT, this compound exhibited non-specific effects in functional assays, such as [³⁵S]GTPγS binding assays. However, the addition of DTT completely reversed these effects. This finding strongly suggested that the compound's activity was dependent on the presence of free sulfhydryl groups.
Quantitative Data on Receptor Interactions
The current body of literature lacks extensive quantitative data, such as Ki or IC50 values, for the interaction of this compound with specific opioid and dopaminergic receptor subtypes. The focus of more recent and definitive studies has been on elucidating its thiol-reactive mechanism rather than detailed pharmacological profiling at individual receptors. The tables below summarize the available qualitative and quantitative information.
Table 1: Interaction of this compound with Opioid Receptors
| Receptor Subtype | Radioligand | Effect of this compound | Quantitative Data (IC50/Ki) | Reference |
| Human µ-opioid | Not specified | Inhibition of binding | Not reported | |
| Human δ-opioid | Not specified | Inhibition of binding | Not reported | |
| Human κ-opioid | Not specified | Inhibition of binding | Not reported |
Table 2: Interaction of this compound with Dopaminergic Receptors
| Receptor Subtype | Radioligand | Effect of this compound | Quantitative Data (IC50/Ki) | Reference |
| Human D1 | Not specified | Inhibition of binding | Not reported | |
| Human D2 | Not specified | Inhibition of binding | Not reported |
Table 3: Interaction of this compound with Other GPCRs
| Receptor | Radioligand | Effect of this compound | Quantitative Data (IC50) | Reference |
| α2a-adrenergic | Agonist and Antagonist | Inhibition of binding | 0.5 µM | |
| Muscarinic M1 | [³H]NMS | Inhibition of binding | Not reported | |
| Muscarinic M2 | Not specified | Inhibition of binding | Not reported | |
| β2-adrenergic | Antagonist | Inhibition of binding | Not reported |
Experimental Protocols
Radioligand Binding Assay (Membrane Preparation)
This protocol is a synthesized methodology based on standard practices described in the literature for studying GPCRs.
-
Membrane Preparation:
-
Cells expressing the receptor of interest (e.g., CHO or HEK 293 cells) are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer, and protein concentration is determined using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Crucially, for experiments with this compound, parallel assays should be run in the presence and absence of 1 mM DTT.
-
A known concentration of the appropriate radioligand (e.g., [³H]DAMGO for µ-opioid receptors, [³H]Spiperone for D2 receptors).
-
Varying concentrations of this compound.
-
Membrane preparation (typically 10-50 µg of protein per well).
-
-
Non-specific binding is determined in the presence of a high concentration of a competing, non-labeled ligand (e.g., 10 µM naloxone (B1662785) for opioid receptors, 10 µM haloperidol (B65202) for D2 receptors).
-
The plate is incubated, typically for 60-90 minutes at room temperature or 30°C, to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
[³⁵S]GTPγS Functional Assay
This assay measures the activation of G proteins following receptor stimulation by an agonist.
-
Assay Components:
-
Membrane preparation (as described above).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (typically 10-30 µM).
-
[³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Receptor agonist.
-
This compound.
-
As with the binding assay, parallel experiments with and without 1 mM DTT are essential.
-
-
Assay Procedure:
-
Membranes are pre-incubated with this compound (in the presence or absence of DTT) for a defined period.
-
The agonist is then added to stimulate the receptor.
-
[³⁵S]GTPγS is added to initiate the binding reaction.
-
The incubation is carried out at 30°C for 60 minutes.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The reaction is terminated by rapid filtration, and radioactivity is counted as described for the radioligand binding assay.
-
-
Data Analysis:
-
The data are analyzed to determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding, which reflects G protein activation.
-
Mandatory Visualizations
Caption: Initial hypothesis of this compound as an allosteric modulator.
Caption: Current understanding of this compound's thiol-reactive mechanism.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Conclusion
This compound is a compound with a complex history in pharmacology. While initially lauded as a potentially groundbreaking promiscuous allosteric modulator of GPCRs, including opioid and dopaminergic receptors, the current scientific consensus points to a different mechanism of action. The sensitivity of its effects to reducing agents like DTT, coupled with evidence of its structural modification in biological environments, strongly indicates that this compound acts as a thiol-reactive agent.
For researchers, scientists, and drug development professionals, this has critical implications. When using this compound as a research tool, it is imperative to consider its thiol-reactive properties and to design experiments, particularly in vitro assays, that account for this. The inclusion of DTT as a control is essential for interpreting any observed effects. While this compound may still be a useful tool for probing the role of cysteine residues in GPCR function, it should no longer be considered a true allosteric modulator. Future research in this area should focus on identifying the specific cysteine residues with which it interacts to better understand its disruptive effects on receptor signaling.
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SCH-202676: Allosteric Modulator or Covalent Modifier? A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
The small molecule SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) has been a subject of scientific debate, initially lauded as a novel allosteric modulator of a broad range of G protein-coupled receptors (GPCRs) and later re-evaluated as a potential covalent modifier acting through thiol-sensitive mechanisms. This technical guide delves into the core evidence, presenting the data and experimental protocols that have shaped our understanding of this intriguing compound.
The Initial Paradigm: A Promiscuous Allosteric Modulator
Initial investigations in the early 2000s positioned this compound as a unique molecule capable of modulating the binding of both agonists and antagonists to a variety of structurally distinct GPCRs. These studies suggested a mechanism of action distinct from the orthosteric binding site, the hallmark of an allosteric modulator.
A seminal study by Fawzi et al. (2001) demonstrated that this compound inhibited radioligand binding to a wide array of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors, with IC50 values in the sub-micromolar range.[1] Crucially, the effects of this compound were reported to be reversible.[1]
Key Findings Supporting Allosteric Modulation:
-
Broad Spectrum of Activity: this compound was shown to affect a diverse set of GPCRs, suggesting interaction with a common structural motif or an accessory protein.[1]
-
Modulation of Ligand Binding: The compound decreased the maximum number of binding sites (Bmax) for radioligands with only a slight increase in the dissociation constant (KD), a characteristic often associated with allosteric modulation.[1]
-
Reversibility: The inhibitory effects of this compound on radioligand binding were found to be reversible upon washing of the membranes, a key characteristic of non-covalent allosteric interactions.[1]
-
G Protein Independence: The inhibitory action of this compound was observed in systems devoid of G proteins, further suggesting a direct interaction with the receptor.
A Paradigm Shift: Evidence for Covalent Modification
Subsequent research began to challenge the true allosteric nature of this compound. Studies by Lewandowicz et al. (2006) introduced a critical piece of evidence: the modulatory effects of this compound were sensitive to the presence of the reducing agent dithiothreitol (B142953) (DTT). This finding strongly pointed towards a mechanism involving the modification of sulfhydryl groups on the receptor, a hallmark of covalent interaction.
Key Findings Supporting Covalent Modification:
-
DTT Sensitivity: In the absence of DTT, this compound exhibited non-specific effects in G protein activation assays. However, in the presence of DTT, the compound had no effect on receptor-driven G protein activity.
-
Thiol-Based Mechanism: The reversal of this compound's effects by DTT strongly suggests that the compound interacts with cysteine residues on the GPCRs through a thiol-based mechanism.
-
Structural Instability: 1H NMR analysis revealed that this compound undergoes structural changes when incubated with DTT or brain tissue, indicating a chemical reaction rather than a simple binding event.
A study by Lanzafame and Christopoulos (2004) on the M1 muscarinic acetylcholine (B1216132) receptor also reported a complex interaction that did not align with a simple allosteric model, suggesting a "dual mode of ligand-receptor interaction".
Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal studies on this compound.
| Receptor | Radioligand | Parameter | Value | Reference |
| α2a-Adrenergic Receptor | Agonist/Antagonist | IC50 | 0.5 µM | |
| Human Adenosine A1 Receptor | Radioligand | IC50 | 0.5-0.8 µM | |
| Human Adenosine A2A Receptor | Radioligand | IC50 | 0.5-0.8 µM | |
| Human Adenosine A3 Receptor | Radioligand | IC50 | 0.5-0.8 µM | |
| Human P2Y1 Receptor | Radioligand | IC50 | > 10 µM |
Table 1: Inhibitory Potency (IC50) of this compound on Radioligand Binding to Various GPCRs.
| Experimental Condition | Observation | Interpretation | Reference |
| Absence of DTT | This compound elicits non-specific effects in [35S]GTPγS binding assays. | Compromises interpretation of allosteric inhibition. | |
| Presence of 1 mM DTT | This compound has no effect on receptor-driven G protein activity. | Suggests a thiol-based mechanism of action. | |
| Incubation with DTT or brain tissue followed by 1H NMR | Structural changes observed in this compound. | Indicates chemical reaction/decomposition. |
Table 2: Effect of Dithiothreitol (DTT) on the Activity of this compound.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the affinity and binding characteristics of this compound to various GPCRs.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]N-methylscopolamine for muscarinic receptors) in the presence and absence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Inhibition curves are generated to calculate the IC50 value of this compound. Saturation binding experiments are performed to determine the Bmax and KD values in the presence of the compound.
[35S]GTPγS Binding Assays
Objective: To assess the effect of this compound on G protein activation by GPCRs.
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, cell or brain tissue membranes are prepared.
-
Incubation: Membranes are incubated with the non-hydrolyzable GTP analog [35S]GTPγS, GDP, a specific receptor agonist, and varying concentrations of this compound, both in the presence and absence of DTT.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the free form by filtration.
-
Quantification: Radioactivity on the filters is measured.
-
Data Analysis: The amount of [35S]GTPγS binding reflects the level of G protein activation.
1H NMR Spectroscopy
Objective: To investigate the structural integrity of this compound under different experimental conditions.
General Protocol:
-
Sample Preparation: this compound is incubated in a buffered solution under various conditions, such as in the presence of DTT or brain tissue sections.
-
NMR Analysis: The post-incubation supernatant is collected, and the 1H NMR spectrum is recorded.
-
Data Interpretation: The resulting spectrum is compared to the spectrum of the parent compound to identify any structural changes or decomposition products.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms of action for this compound and the experimental workflows used to investigate them.
Caption: Proposed allosteric modulation mechanism of this compound.
Caption: Proposed covalent modification mechanism via thiol interaction.
Caption: Logical workflow of experiments to discern the mechanism of this compound.
Conclusion
The available evidence strongly suggests that this compound is not a true allosteric modulator. While initial studies pointed towards a reversible, allosteric mechanism, subsequent research has compellingly demonstrated that its effects on GPCRs are mediated by a thiol-sensitive mechanism, indicative of covalent modification of cysteine residues. The sensitivity of its activity to reducing agents like DTT is a critical piece of data that contradicts the definition of a true allosteric modulator, which should bind non-covalently to a distinct site on the receptor. For researchers in drug development, the case of this compound serves as an important reminder of the need for rigorous mechanistic studies, including the assessment of potential covalent interactions, when characterizing novel compounds.
References
The Evolving Understanding of SCH-202676: From Allosteric Modulator to Thiol-Reactive Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) initially emerged as a promising pharmacological tool, described as a novel allosteric modulator with broad activity across a range of G protein-coupled receptors (GPCRs).[1][2] This unique profile suggested its potential to interact with a common structural motif among different GPCRs, offering a new avenue for regulating their function.[1][2] However, subsequent investigations have unveiled a more complex and nuanced mechanism of action, challenging the initial hypothesis and highlighting the critical importance of experimental conditions in interpreting its activity. This guide provides an in-depth examination of the structural basis of this compound activity, presenting the evolution of our understanding from a purported allosteric modulator to a thiol-reactive compound.
Initial Characterization as a Broad-Spectrum Allosteric Modulator
Pioneering studies identified this compound as an inhibitor of both agonist and antagonist binding to a variety of structurally distinct GPCRs.[1] This inhibitory effect was observed across several receptor families, including opioid, adrenergic, muscarinic, and dopaminergic receptors, while it did not affect the epidermal growth factor receptor, a tyrosine kinase receptor. The effects of this compound were reported to be reversible and to occur without directly impacting G protein activity.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound was quantified for several receptors. For instance, it inhibited radiolabeled agonist and antagonist binding to the alpha2a-adrenergic receptor with an IC50 value of 0.5 µM. The compound was observed to decrease the maximal number of binding sites (Bmax) with a slight increase in the dissociation constant (KD).
| Receptor | Ligand Type | Parameter | Value | Reference |
| α2a-adrenergic | Agonist & Antagonist | IC50 | 0.5 µM | |
| α2a-adrenergic | Radioligand | Bmax | Decreased | |
| α2a-adrenergic | Radioligand | KD | Slightly Increased |
Re-evaluation of the Mechanism: The Role of Thiol Reactivity
In the absence of DTT, this compound elicits non-specific effects in functional assays like [35S]GTPγS binding. However, these effects are fully reversed upon the addition of 1 mM DTT. In the presence of DTT, this compound had no effect on the activity of a range of Gi-coupled receptors, including adenosine (B11128) A1, α2-adrenergic, cannabinoid CB1, and muscarinic M2/M4 receptors.
Structural Instability and Thiol Interaction
Further evidence for the thiol-reactive nature of this compound came from 1H NMR analysis, which demonstrated that the compound undergoes structural changes when incubated with DTT or brain tissue. It is proposed that the thiadiazole ring of this compound is susceptible to reduction by thiol groups, leading to its decomposition into thiourea (B124793) precursors. This reaction with cysteine residues on proteins, rather than a specific allosteric binding event, is now considered the primary mechanism for its observed effects on GPCRs.
Proposed Mechanisms of Action
The dual interpretation of this compound's activity can be visualized as two distinct models of interaction with a target GPCR.
Experimental Protocols
Radioligand Binding Assays
These assays were central to the initial characterization of this compound.
-
Objective: To determine the effect of this compound on the binding of radiolabeled ligands to GPCRs.
-
General Protocol:
-
Prepare cell membranes expressing the GPCR of interest.
-
Incubate the membranes with a fixed concentration of a radiolabeled agonist or antagonist.
-
Add increasing concentrations of this compound to the incubation mixture.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data are then analyzed to determine IC50 values and effects on Bmax and KD.
-
[35S]GTPγS Binding Assays
This functional assay was crucial in demonstrating the thiol-sensitivity of this compound's effects.
-
Objective: To measure the effect of this compound on agonist-stimulated G protein activation.
-
General Protocol:
-
Prepare cell membranes or brain cryostat sections.
-
Incubate the preparations with [35S]GTPγS, a non-hydrolyzable GTP analog.
-
Add a GPCR agonist to stimulate G protein activation, leading to the binding of [35S]GTPγS.
-
Include this compound in the incubation mixture, both in the presence and absence of 1 mM DTT.
-
Measure the amount of incorporated [35S]GTPγS by scintillation counting or autoradiography.
-
Compare the level of G protein activation under different conditions to assess the impact of this compound and DTT.
-
1H NMR Analysis
This technique provided direct evidence of the chemical instability of this compound in the presence of reducing agents.
-
Objective: To determine the structural integrity of this compound after incubation with DTT or biological tissue.
-
General Protocol:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Incubate the compound in an assay buffer with or without 1 mM DTT, or with brain sections.
-
After incubation, collect the supernatant.
-
Acquire 1H NMR spectra of the samples.
-
Compare the spectra to a control spectrum of this compound to identify any structural changes or decomposition products.
-
A Complex Interaction with the M1 Muscarinic Receptor
Studies on the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) have added another layer of complexity to the this compound story. In broken cell membrane preparations, this compound inhibited the binding of the antagonist [3H]N-methylscopolamine ([3H]NMS) in a manner suggesting positive cooperativity. However, in intact cells, the interaction appeared to be competitive. This suggests that the nature of the interaction is dependent on the experimental preparation. The authors of this study proposed a dual mode of interaction for this compound with the M1 mAChR, potentially involving both extracellular and intracellular attachment points that are distinct from the classical allosteric binding site.
Conclusion
The case of this compound serves as a critical reminder of the importance of rigorous experimental design and the careful consideration of a compound's chemical properties in drug discovery and chemical biology. Initially lauded as a broad-spectrum allosteric modulator of GPCRs, the current body of evidence strongly indicates that this compound is, in fact, a thiol-reactive compound. Its activity in many biological assays is likely due to non-specific covalent modification of sulfhydryl groups on proteins, rather than a specific, reversible interaction with an allosteric binding site. This revised understanding does not necessarily diminish its utility as a chemical probe but demands that its effects be interpreted with caution, particularly in experimental systems lacking reducing agents. Future investigations into the precise nature of its interactions with specific receptors, such as the M1 mAChR, may yet reveal further subtleties in its mechanism of action. For drug development professionals, the story of this compound underscores the importance of screening for chemical reactivity early in the discovery pipeline to avoid misinterpretation of biological data.
References
Methodological & Application
Application Notes and Protocols: Characterization of SCH-202676 using a [³⁵S]GTPγS Binding Assay with the Human Adenosine A₂A Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH-202676, or N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially identified as a potential allosteric modulator of a wide range of G protein-coupled receptors (GPCRs).[1][2] Subsequent research has revealed a more complex mechanism of action, suggesting that this compound may exert its effects through the modification of sulfhydryl groups on the receptor, a mechanism that is sensitive to the presence of reducing agents like dithiothreitol (B142953) (DTT).[1][2] In the absence of DTT, this compound can produce non-specific effects in functional assays, while its modulatory activity is attenuated or abolished in the presence of DTT.[1]
This document provides a detailed protocol for utilizing a [³⁵S]GTPγS binding assay to characterize the effects of this compound on the human adenosine (B11128) A₂A receptor, a Gs-coupled GPCR. The [³⁵S]GTPγS binding assay is a functional technique that measures the activation of G proteins upon agonist stimulation of a GPCR, a proximal event in the signal transduction cascade. By quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, this assay allows for the determination of agonist potency and efficacy, as well as the characterization of antagonists and allosteric modulators.
Signaling Pathway and Assay Principle
The adenosine A₂A receptor, upon binding to an agonist, undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein. This leads to the dissociation of the Gαs-GTP complex from the Gβγ dimer, initiating downstream signaling cascades, primarily the activation of adenylyl cyclase. The [³⁵S]GTPγS binding assay capitalizes on this initial step of G protein activation. The non-hydrolyzable [³⁵S]GTPγS competes with endogenous GTP for binding to the activated Gα subunit. The incorporation of the radiolabel provides a direct measure of G protein activation.
References
Application Notes and Protocols for SCH-202676 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676 is a small molecule that has been characterized as a modulator of G protein-coupled receptors (GPCRs). Initially described as an allosteric modulator, subsequent research has revealed that its primary mechanism of action involves the modification of sulfhydryl groups on GPCRs, a process that is sensitive to the presence of reducing agents like dithiothreitol (B142953) (DTT)[1][2][3]. This unique mode of action makes this compound a useful tool for studying GPCR function and signaling, provided that its chemical properties are taken into consideration during experimental design.
These application notes provide recommended concentrations, detailed protocols for relevant cell-based assays, and an overview of the signaling pathways involved.
Data Presentation: Recommended Concentration Range
The effective concentration of this compound in cell-based assays is highly dependent on the specific cell type, the GPCR being studied, and the presence or absence of reducing agents in the assay buffer. The following table summarizes key quantitative data from published studies.
| Parameter | Receptor/Assay | Concentration/Value | Species | Cell Type/System | Important Considerations | Reference |
| IC50 | Alpha2a-adrenergic Receptor | 0.5 µM | Human | Membranes from cells expressing the receptor | Inhibition of radiolabeled agonist and antagonist binding. | [1] |
| Effective Concentration Range | Various GPCRs | 0.1 - 10 µM (10⁻⁷ - 10⁻⁵ M) | Rat | Brain cryostat sections ([³⁵S]GTPγS assay) | Elicits nonspecific effects in the absence of DTT.[2] | |
| Inhibitory Concentration | Muscarinic M1 Acetylcholine Receptor | Dependent on concentration | CHO cells | Intact cell assays of phosphoinositide hydrolysis | Showed a mixed competitive/noncompetitive mode of interaction. | |
| Reversibility Check | Alpha2a-adrenergic and Dopaminergic D1 Receptors | 10 µM | Human | Plasma membranes | Incubation did not alter subsequent radioligand binding, suggesting reversibility. |
Note on Cytotoxicity: Specific cytotoxicity data (e.g., CC50) for this compound is not extensively reported in the literature. However, studies have used concentrations up to 10 µM without noting immediate cytotoxic effects in membrane-based assays. It is highly recommended that researchers perform their own cytotoxicity assays (e.g., MTT, LDH release, or live/dead staining) on their specific cell line to determine the optimal non-toxic concentration range for their experiments.
Signaling Pathway
This compound has been shown to modulate a variety of GPCRs, including adrenergic, muscarinic, and opioid receptors. These receptors couple to different G protein subtypes (e.g., Gi, Gq) and initiate distinct downstream signaling cascades. The following diagram illustrates a generalized GPCR signaling pathway that can be modulated by this compound.
Caption: Generalized GPCR signaling pathway modulated by this compound.
Experimental Protocols
The following are detailed protocols for common cell-based assays used to study GPCR function, which can be adapted for use with this compound.
Protocol 1: Calcium Mobilization Assay for Gq-Coupled GPCRs
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Probenecid (optional, can improve dye retention in some cell lines)
-
This compound stock solution (in DMSO)
-
Agonist for the GPCR of interest
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the fluorescent dye in DMSO and then diluting it in assay buffer containing Pluronic F-127 and, if necessary, probenecid.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Prepare the agonist at a concentration that will elicit a submaximal (e.g., EC₈₀) or maximal response.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Antagonist Mode: Add the this compound dilutions (or vehicle) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time (typically 60-180 seconds).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀.
-
Protocol 2: cAMP Assay for Gs- and Gi-Coupled GPCRs
This assay measures the modulation of cyclic AMP (cAMP) levels following the activation of Gs- (stimulatory) or Gi- (inhibitory) coupled GPCRs.
Materials:
-
Cells expressing the Gs- or Gi-coupled GPCR of interest
-
White, opaque 96-well or 384-well cell culture plates
-
Cell culture medium
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound stock solution (in DMSO)
-
Agonist for the GPCR of interest
-
Forskolin (B1673556) (for Gi-coupled receptors)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA-based)
Procedure:
-
Cell Plating: Seed cells into white, opaque microplates and incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare a dilution series of this compound in the appropriate assay buffer.
-
Remove the cell culture medium and add the this compound dilutions or vehicle control. Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
For Gs-coupled receptors: Add the agonist to the wells.
-
For Gi-coupled receptors: Add the agonist followed by a submaximal concentration of forskolin (to stimulate adenylyl cyclase).
-
Incubate for the time recommended by the cAMP kit manufacturer (typically 15-60 minutes) at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the cAMP levels according to the specific protocol of the chosen detection kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Normalize the data to the vehicle control.
-
Plot the normalized cAMP levels against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀.
-
Experimental Workflow
The following diagram outlines a general workflow for characterizing the effect of this compound in a cell-based assay.
Caption: General workflow for testing this compound in cell-based assays.
References
Preparing a Stable Stock Solution of SCH-202676: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stable stock solution of SCH-202676, a known modulator of G protein-coupled receptors (GPCRs). Adherence to this protocol will ensure the consistent and reliable use of this compound in experimental settings.
Application Notes
This compound is a chemical compound that has been characterized as an allosteric modulator of a variety of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors.[1] It is important to note that this compound is a sulfhydryl-reactive compound, and its activity can be influenced by the presence of reducing agents such as dithiothreitol (B142953) (DTT). This reactivity should be a key consideration in the design of experiments and the preparation of solutions.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility of this compound is presented in the table below. This information is critical for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃S · HBr | [2][3] |
| Molecular Weight | 348.26 g/mol | [2] |
| Appearance | Crystalline solid | |
| Purity | ≥95% - ≥98% | [2] |
| Solubility in DMSO | Up to 25 mM with gentle warming; 10 mg/mL; 40 mg/mL | |
| Solubility in DMF | 5 mg/mL | |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Water Solubility | Insoluble |
Experimental Protocols
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) if available and to adhere to standard laboratory safety practices. As a general precaution for handling chemical compounds:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.48 mg of this compound (Molecular Weight = 348.26 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to achieve full dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To minimize freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
-
Solid Compound: Store the solid this compound powder desiccated at +4°C.
-
Stock Solution: Store the DMSO stock solution aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is expected to be stable for up to 3-6 months. Avoid repeated freeze-thaw cycles. If precipitation is observed upon thawing, gently warm and vortex the solution to redissolve the compound before use.
Visualizations
GPCR Signaling Pathway with Allosteric Modulation
The following diagram illustrates a simplified G protein-coupled receptor (GPCR) signaling pathway and the mechanism of an allosteric modulator like this compound.
Caption: GPCR signaling pathway with allosteric modulation by this compound.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the key steps in the preparation of a stable stock solution of this compound.
Caption: Workflow for preparing a stable this compound stock solution.
References
The Critical Role of Dithiothreitol (DTT) in Experiments Involving SCH-202676: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-202676, a thiadiazole compound, was initially identified as a potential allosteric modulator of a wide range of G protein-coupled receptors (GPCRs). However, subsequent research has demonstrated that its mechanism of action is not through true allosterism but rather through thiol-reactivity, leading to non-specific effects on receptor signaling. The inclusion of the reducing agent dithiothreitol (B142953) (DTT) is crucial in experimental protocols to mitigate these non-specific interactions and accurately assess GPCR function. These application notes provide detailed protocols and guidance on the appropriate use of DTT when working with this compound.
Introduction
This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) has been shown to inhibit both agonist and antagonist binding to a variety of structurally distinct GPCRs, including adenosine, adrenergic, opioid, and muscarinic receptors.[1] Early studies suggested an allosteric mechanism of action.[1] However, it is now understood that this compound is a thiol-reactive compound that can modify sulfhydryl groups on proteins, leading to a disruption of GPCR function.[2][3][4] This reactivity is particularly relevant in in vitro assays, where the redox environment can significantly impact experimental outcomes.
The reducing agent DTT is essential for preventing the non-specific, thiol-based effects of this compound. In the presence of DTT, the thiol-modifying activity of this compound is neutralized, allowing researchers to distinguish between true receptor-mediated effects and artifacts of chemical reactivity. In fact, studies have shown that in the presence of DTT, this compound has no discernible effect on the receptor-driven G protein activity of numerous GPCRs.
Data Presentation
The following tables summarize the effects of this compound on GPCR signaling in the presence and absence of DTT, highlighting the critical role of this reducing agent in experimental design.
Table 1: Effect of this compound on Agonist-Stimulated [³⁵S]GTPγS Binding in the Presence and Absence of DTT
| Receptor Target | Agonist | This compound Concentration | DTT (1 mM) | Effect on Agonist-Stimulated [³⁵S]GTPγS Binding |
| Adenosine A₁ | 2-Chloroadenosine (2ClAdo) | 10 µM | Absent | Total abolishment of agonist response |
| Adenosine A₁ | 2-Chloroadenosine (2ClAdo) | 10 µM | Present | No effect on agonist response |
| Cannabinoid CB₁ | CP-55,940 | 10 µM | Absent | Total abolishment of agonist response |
| Cannabinoid CB₁ | CP-55,940 | 10 µM | Present | No effect on agonist response |
| Muscarinic M₂/M₄ | Carbachol | 10 µM | Absent | Total abolishment of agonist response |
| Muscarinic M₂/M₄ | Carbachol | 10 µM | Present | No effect on agonist response |
| Lysophosphatidic Acid LPA₁ | LPA | 10 µM | Absent | Total abolishment of agonist response |
| Lysophosphatidic Acid LPA₁ | LPA | 10 µM | Present | No effect on agonist response |
Table 2: Inhibition of Radioligand Binding to the α₂ₐ-Adrenergic Receptor by this compound
| Compound | IC₅₀ (µM) | Experimental Conditions |
| This compound | 0.5 | Specific details on the presence or absence of DTT were not provided in this specific study. Given the thiol-reactive nature of this compound, it is plausible that this inhibitory effect could be influenced by the redox environment of the assay. |
Experimental Protocols
To ensure the validity of experimental results when using this compound, it is imperative to include appropriate controls, particularly regarding the use of DTT. Below are recommended protocols for conducting [³⁵S]GTPγS binding assays to assess GPCR activation.
Protocol 1: [³⁵S]GTPγS Filtration Binding Assay
This protocol is designed to quantitatively measure the effect of this compound on GPCR-mediated G protein activation in membrane preparations.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 100 mM NaCl, 5 mM MgCl₂, 0.5% BSA
-
GDP (10 µM final concentration)
-
Agonist for the GPCR of interest
-
This compound
-
DTT (1 mM final concentration, for control experiments)
-
[³⁵S]GTPγS (0.05 nM final concentration)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂
-
GF/B filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice.
-
Assay Setup: Prepare assay tubes or a 96-well plate with the following components, creating parallel conditions with and without 1 mM DTT:
-
Assay Buffer
-
GDP
-
Agonist at a predetermined concentration
-
This compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M)
-
DTT (1 mM) or vehicle (for the DTT-negative condition)
-
Membrane suspension (typically 5-20 µg of protein per well)
-
-
Pre-incubation: Incubate the mixture for 15-30 minutes at 25-30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate for 60-90 minutes at 25-30°C with gentle shaking.
-
Termination of Reaction: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding in the presence and absence of DTT.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GPCR signaling and points of interference.
Experimental Workflow Diagram
Caption: Workflow for assessing DTT-sensitive effects.
Conclusion
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for SCH-202676 in Studying GPCR Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SCH-202676, a compound that has been utilized in the study of G protein-coupled receptor (GPCR) signaling. Initially characterized as a broad-spectrum allosteric modulator, subsequent research has revealed a more complex, thiol-dependent mechanism of action. This document outlines its scientific applications, presents key quantitative data, provides detailed experimental protocols, and illustrates the relevant biological pathways and experimental workflows.
Introduction
This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) is a thiadiazole compound that has garnered attention for its ability to inhibit the binding of both agonists and antagonists to a wide range of GPCRs.[1][2] This has made it a subject of interest for researchers looking to modulate GPCR activity. However, it is crucial to understand that the initially proposed mechanism of true allosterism has been challenged by findings that suggest its effects are primarily due to thiol modification of the receptors.[3][4][5] This has significant implications for its use as a research tool and for the interpretation of experimental data.
Mechanism of Action: From Allosteric Modulator to Thiol-Reactive Compound
Initially, this compound was reported to be an allosteric modulator that could regulate agonist and antagonist binding to numerous structurally distinct GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors. This was thought to occur through direct interaction with a common structural motif present in these receptors.
Applications in GPCR Research
Despite the re-evaluation of its mechanism, this compound can still be a useful tool for studying GPCRs, provided its thiol-reactive nature is taken into account. Its applications include:
-
Probing Receptor Structure and Function: The sensitivity of a GPCR to this compound can provide insights into the presence and accessibility of reactive cysteine residues that are important for receptor function.
-
Investigating the Role of Thiol Modifications: this compound can be used as a positive control for studying the impact of sulfhydryl group modifications on GPCR signaling.
-
Screening for Novel GPCR Modulators: While not a classical allosteric modulator, its unique mechanism can be used as a benchmark in screening campaigns to identify compounds with different modes of action.
Quantitative Data
The following table summarizes the reported inhibitory concentrations of this compound for various GPCRs. It is important to note that these values may be influenced by the presence of reducing agents in the assay buffer.
| Receptor | Ligand | Assay Type | IC50 | Reference |
| α2a-Adrenergic Receptor | Agonist & Antagonist | Radioligand Binding | 0.5 µM | |
| Various Gi-linked GPCRs | - | [³⁵S]GTPγS Binding | 10⁻⁷–10⁻⁵ M (Nonspecific effects in the absence of DTT) | |
| 3CLpro | - | Enzyme Inhibition | 0.655 µM |
Experimental Protocols
Detailed protocols for key experiments used to characterize the effects of this compound on GPCR signaling are provided below.
1. Radioligand Binding Assay
This protocol is designed to determine the effect of this compound on the binding of a radiolabeled ligand to a specific GPCR.
-
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [³H]Yohimbine for the α2a-adrenergic receptor)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the this compound dilutions.
-
Add 50 µL of the radiolabeled ligand at a concentration near its Kd.
-
Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
To determine non-specific binding, a parallel set of experiments should be run in the presence of a high concentration of a non-labeled competing ligand.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR in response to an agonist and the modulatory effect of this compound.
-
Materials:
-
Cell membranes expressing the GPCR of interest
-
GPCR agonist
-
This compound
-
[³⁵S]GTPγS
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4)
-
Dithiothreitol (B142953) (DTT) - for control experiments
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. For control experiments, prepare identical dilutions in an assay buffer containing 1 mM DTT.
-
In a 96-well plate, add 25 µL of the this compound dilutions (with and without DTT).
-
Add 25 µL of the GPCR agonist at a concentration that elicits a submaximal response.
-
Add 50 µL of the cell membrane preparation (20-40 µg of protein).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Determine the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Data Analysis: Compare the agonist-stimulated [³⁵S]GTPγS binding in the presence and absence of this compound, and with and without DTT, to assess its inhibitory effect and thiol dependence.
-
Visualizations
Signaling Pathway Diagrams
Caption: General GPCR signaling cascade and the inhibitory point of this compound.
Caption: Proposed thiol modification of GPCRs by this compound and its reversal by DTT.
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay to assess the effect of this compound.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Probing GPCR Structure and Function with SCH-202676: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676, a thiadiazole compound, was initially identified as a potent, non-selective allosteric modulator of a wide array of G protein-coupled receptors (GPCRs). Subsequent research has refined this understanding, revealing that this compound's primary mechanism of action involves the modification of sulfhydryl groups on GPCRs, a process that is sensitive to the presence of reducing agents. This unique characteristic makes this compound a valuable chemical probe for investigating the role of cysteine residues in GPCR structure, function, and regulation.
These application notes provide a comprehensive overview of this compound, including its effects on various GPCRs, and detailed protocols for its use in key cellular assays. The information presented here is intended to guide researchers in utilizing this compound to explore GPCR biology, particularly in the context of identifying reactive cysteine residues and understanding their contribution to receptor signaling.
Mechanism of Action
Initially, this compound was reported to be a promiscuous allosteric modulator, capable of inhibiting both agonist and antagonist binding to a diverse range of GPCRs.[1][2] This suggested an interaction with a common structural motif shared across the GPCR family. However, further studies demonstrated that the inhibitory effects of this compound are reversed by the reducing agent dithiothreitol (B142953) (DTT). This finding strongly indicates that this compound acts through a thiol-based mechanism, modifying cysteine residues within the receptor or associated proteins, rather than through a classical allosteric interaction.[1]
This thiol-reactivity is a critical consideration for experimental design. The presence or absence of reducing agents in assay buffers will dramatically alter the observed effects of this compound, providing a method to distinguish between true allosteric modulation and sulfhydryl-dependent effects.
Data Presentation: Effects of this compound on GPCRs
The following tables summarize the observed effects of this compound on various GPCRs. It is important to note that most of the inhibitory effects are observed in the absence of DTT.
| Receptor Family | Receptor Subtype | Observed Effect of this compound (in the absence of DTT) | Quantitative Data | Reference |
| Adrenergic | α2a | Inhibition of agonist and antagonist radioligand binding. | IC50 = 0.5 µM | [2] |
| β2 | Inhibition of antagonist binding. | - | [2] | |
| Opioid | µ (mu) | Inhibition of radioligand binding. | - | |
| δ (delta) | Inhibition of radioligand binding. | - | ||
| κ (kappa) | Inhibition of radioligand binding. | - | ||
| Muscarinic | M1 | Inhibition of radioligand binding. | - | |
| M2 | Inhibition of radioligand binding. | - | ||
| Dopaminergic | D1 | Inhibition of radioligand binding. | - | |
| D2 | Inhibition of radioligand binding. | - |
Experimental Protocols
The following are detailed protocols for key experiments to probe GPCR function using this compound.
Radioligand Binding Assay to Assess Thiol-Sensitivity
This protocol is designed to determine if the effect of this compound on radioligand binding to a specific GPCR is dependent on thiol modification.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radioligand specific for the GPCR of interest (e.g., [3H]N-methylscopolamine for muscarinic receptors)
-
This compound
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer
-
Non-specific Binding: Membranes + Radioligand + excess unlabeled competing ligand
-
This compound Treatment: Membranes + Radioligand + this compound (at desired concentrations)
-
This compound + DTT Control: Membranes + Radioligand + this compound + DTT (e.g., 1 mM)
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Compare the specific binding in the presence of this compound with and without DTT. A reversal of this compound-induced inhibition by DTT indicates a thiol-dependent mechanism.
[35S]GTPγS Binding Assay for Functional Coupling
This assay measures the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins. This protocol can be used to assess how this compound affects agonist-stimulated G protein activation.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[35S]GTPγS
-
GDP
-
GPCR agonist
-
This compound
-
DTT
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane and Reagent Preparation: Prepare membranes as described above. Prepare solutions of [35S]GTPγS, GDP, agonist, this compound, and DTT in Assay Buffer.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Basal Binding: Membranes + GDP + [35S]GTPγS + Assay Buffer
-
Agonist-Stimulated Binding: Membranes + GDP + [35S]GTPγS + Agonist
-
This compound Effect on Agonist Stimulation: Membranes + GDP + [35S]GTPγS + Agonist + this compound
-
DTT Control: Membranes + GDP + [35S]GTPγS + Agonist + this compound + DTT (e.g., 1 mM)
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: Terminate the assay by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described in the radioligand binding assay protocol.
-
Data Analysis: Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding. Determine the effect of this compound on this stimulation and assess whether DTT reverses the effect.
Visualizations
Caption: Canonical GPCR signaling cascade upon agonist binding.
Caption: Proposed thiol-modification mechanism of this compound on a GPCR.
Caption: Workflow for assessing the thiol-sensitivity of this compound's effects.
References
Application Notes and Protocols for Radioligand Binding Assay with SCH-202676
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay using SCH-202676, an allosteric modulator of G protein-coupled receptors (GPCRs). This document outlines the necessary materials, experimental procedures, and data analysis techniques to characterize the binding of this compound to its target receptors, with a specific focus on the adenosine (B11128) A2A receptor as an exemplary system.
Introduction
This compound, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, is recognized as an allosteric modulator that can inhibit the binding of both agonists and antagonists to a wide range of GPCRs.[1] Its activity has been observed across various receptor families, including adenosine, adrenergic, opioid, muscarinic, and dopaminergic receptors.[2][3] Notably, this compound has been shown to inhibit radioligand binding to adenosine A1, A2A, and A3 receptors. The compound is thought to interact with a common structural motif on GPCRs or affect receptor function through sulphydryl-sensitive mechanisms.
This protocol describes a competitive radioligand binding assay to determine the inhibitory potency of this compound on the binding of a specific radioligand to the human adenosine A2A receptor.
Data Presentation
Table 1: Summary of Quantitative Data for this compound and Reference Compounds
| Compound | Receptor Target | Assay Type | Radioligand | Parameter | Value | Reference |
| This compound | Alpha2a-Adrenergic Receptor | Competitive Binding | Radiolabeled agonist/antagonist | IC50 | 0.5 µM | |
| NECA | Adenosine A2A Receptor | Competitive Binding | [3H]CGS 21680 | IC50 | 28 nM | |
| CGS 21680 | Adenosine A2A Receptor | Competitive Binding | [3H]CGS 21680 | IC50 | 55 nM | |
| 8-Cyclopentyl-1,3-dipropylxanthine | Adenosine A2A Receptor | Competitive Binding | [3H]CGS 21680 | IC50 | 40 nM |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound at the Human Adenosine A2A Receptor
This protocol details the steps for a competitive binding assay using membranes from cells expressing the human adenosine A2A receptor, with [3H]CGS 21680 as the radioligand.
Materials and Reagents:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]CGS 21680 (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Plate shaker, vacuum filtration manifold, and scintillation counter.
Experimental Procedure:
-
Membrane Preparation:
-
Thaw the frozen membrane aliquot on ice.
-
Homogenize the membranes in assay buffer using a tissue homogenizer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 20-40 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]CGS 21680 (at a final concentration near its Kd, e.g., 6 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: Add 50 µL of 10 µM NECA, 50 µL of [3H]CGS 21680, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [3H]CGS 21680, and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate under a lamp or in an oven at 50°C for 30-60 minutes.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay with this compound.
Caption: Allosteric modulation of a GPCR by this compound.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of SCH-202676: A Tool for Probing G Protein-Coupled Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Initially heralded as a universal allosteric modulator of G protein-coupled receptors (GPCRs), SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) has since been the subject of scientific re-evaluation. While early studies showcased its ability to inhibit both agonist and antagonist binding to a wide array of GPCRs, subsequent research has unveiled a more nuanced mechanism of action rooted in its reactivity with sulfhydryl groups.[1][2] This document provides a comprehensive overview of this compound, presenting its dual history, its currently understood mechanism, and detailed protocols for its use as a chemical tool to investigate the role of thiol modifications in GPCR function and G protein activation.
Initially, this compound was identified as a non-competitive and reversible inhibitor of ligand binding to numerous GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1] This broad activity suggested an interaction with a common structural motif conserved across the GPCR superfamily, positioning it as a potential tool for studying allosteric modulation.[3] However, later investigations revealed that the effects of this compound are sensitive to the presence of reducing agents, such as dithiothreitol (B142953) (DTT).[2] In the absence of DTT, this compound can produce non-specific effects in functional assays like [³⁵S]GTPγS binding, complicating the interpretation of results. The reversal of these effects by DTT strongly indicates that this compound acts through the modification of cysteine residues on the receptor or associated proteins, rather than through a classical allosteric mechanism.
This revised understanding does not diminish the utility of this compound but rather refines its application. It is now considered a valuable tool for investigating the importance of sulfhydryl groups in receptor conformation, ligand binding, and G protein coupling. These application notes will provide researchers with the necessary data and protocols to effectively utilize this compound in their studies of GPCR signaling.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on radioligand binding to various GPCRs. It is important to note that these studies were conducted prior to the widespread understanding of its thiol-dependent mechanism, and thus, the term "allosteric modulator" was used.
Table 1: Inhibitory Potency (IC₅₀) of this compound on Radioligand Binding to Various GPCRs
| Receptor | Radioligand | Cell Line/Tissue | IC₅₀ (µM) | Reference |
| α₂ₐ-Adrenergic | [³H]MK-912 (antagonist) | CHO cells | 0.5 | |
| Adenosine A₁ | [³H]DPCPX (antagonist) | CHO cells | 0.77 ± 0.10 | |
| Adenosine A₂ₐ | [³H]ZM241385 (antagonist) | HEK-293 cells | 0.55 ± 0.19 | |
| Adenosine A₃ | [¹²⁵I]AB-MECA (agonist) | CHO cells | 0.49 ± 0.18 |
Table 2: Effect of this compound on Agonist and Antagonist Binding Parameters for the Adenosine A₁ Receptor
| Ligand | Parameter | Control | This compound (3 µM) | This compound (10 µM) | Reference |
| [³H]R-PIA (agonist) | Kₑ (nM) | 2.04 ± 0.36 | 5.44 ± 0.39 | - | |
| [³H]R-PIA (agonist) | Bₘₐₓ (% of control) | 100 | Decreased | - | |
| [³H]DPCPX (antagonist) | Kₑ (nM) | Not significantly changed | - | Not significantly changed | |
| [³H]DPCPX (antagonist) | Bₘₐₓ (% of control) | 100 | - | Increased |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Permeability and Intracellular Targets of SCH-202676
These application notes provide a comprehensive overview of the current understanding of SCH-202676, a compound initially identified as a broad-spectrum allosteric modulator of G protein-coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals investigating the mechanism and therapeutic potential of this compound.
Introduction
This compound, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was first described as a novel inhibitor of both agonist and antagonist binding to a variety of GPCRs.[1][2] This suggested a potential allosteric mechanism of action, where the compound binds to a site on the receptor distinct from the primary ligand binding site.[3][4] However, subsequent research has challenged this initial interpretation, proposing that the effects of this compound are mediated through thiol modification of sulfhydryl groups on the receptors, a mechanism sensitive to the presence of reducing agents like dithiothreitol (B142953) (DTT).[3] This has significant implications for its cellular activity and the interpretation of experimental results.
Cell Permeability
Direct quantitative data on the cell permeability of this compound, such as permeability coefficients or intracellular accumulation studies, are not extensively reported in the available literature. However, its chemical structure and observed biological effects provide some insights. The compound's ability to modulate the function of GPCRs, which are transmembrane proteins with extracellular and intracellular domains, suggests that it can at least interact with the extracellular face of the cell membrane.
Studies on M1 muscarinic acetylcholine (B1216132) receptors have suggested a dual mode of interaction, potentially involving both extracellular and intracellular attachment points on the receptor. This finding implies that this compound may possess some degree of membrane permeability to access intracellular domains of the receptor. However, the predominant view is that its primary interactions occur at the cell surface, modulating receptor conformation and subsequent intracellular signaling cascades.
Intracellular Targets and Signaling Pathways
The primary targets of this compound are various GPCRs located on the cell surface. Its interaction with these receptors initiates or inhibits downstream intracellular signaling pathways. Therefore, the "intracellular targets" of this compound are more accurately described as the downstream effectors of the GPCRs it modulates.
Mechanism of Action:
This compound was initially believed to be a true allosteric modulator. However, later evidence strongly suggests that it acts by modifying sulfhydryl residues on GPCRs. This thiol-based mechanism can alter the receptor's conformation, thereby affecting ligand binding and G protein coupling. The effects of this compound can be reversed by the reducing agent DTT, which is a key diagnostic feature of this mechanism.
Affected Receptors and Pathways:
This compound has been shown to inhibit radioligand binding to a wide range of structurally distinct GPCRs, including:
-
Adenosine Receptors: A1, A2A, and A3.
-
Adrenergic Receptors: α2a and β2.
-
Opioid Receptors: μ, δ, and κ.
-
Muscarinic Receptors: M1 and M2.
-
Dopaminergic Receptors: D1 and D2.
The interaction of this compound with these receptors leads to the modulation of various G protein-mediated signaling pathways. For instance, by inhibiting agonist-induced activation of the α2a-adrenergic receptor, it would prevent the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound for various GPCRs as determined by radioligand binding assays.
| Receptor Target | Radioligand | Cell Type/Membrane Preparation | IC50 (µM) | Reference |
| α2a-Adrenergic Receptor | Agonist/Antagonist | CHO cell membranes | 0.5 | |
| Adenosine A1 Receptor | Various | Human | 0.5 - 0.8 | |
| Adenosine A2A Receptor | Various | Human | 0.5 - 0.8 | |
| Adenosine A3 Receptor | Various | Human | 0.5 - 0.8 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine IC50 of this compound
This protocol describes a general method for determining the inhibitory concentration (IC50) of this compound on a specific GPCR using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (agonist or antagonist) specific for the target receptor
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare dilutions of this compound: Serially dilute the this compound stock solution in the assay buffer to obtain a range of concentrations.
-
Set up the binding reaction: In a microcentrifuge tube or 96-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (at a concentration determined by prior optimization)
-
Radiolabeled ligand (at a concentration near its Kd)
-
Either this compound dilution, assay buffer (for total binding), or non-specific binding inhibitor (for non-specific binding).
-
-
Incubate: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.
-
Wash: Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Measure radioactivity: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: [35S]GTPγS Binding Assay to Assess Functional Activity
This protocol measures the functional consequence of this compound on GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Materials:
-
Cell membranes expressing the target GPCR and associated G proteins
-
[35S]GTPγS
-
GDP
-
Agonist for the target GPCR
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)
-
Dithiothreitol (DTT) - optional, to test for thiol-based mechanism
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare reagents: Prepare dilutions of this compound and the GPCR agonist.
-
Pre-incubation (optional): Pre-incubate cell membranes with this compound for a specific duration. To test the thiol-reactivity hypothesis, a parallel experiment including 1 mM DTT can be performed.
-
Set up the binding reaction: In a microcentrifuge tube, add the following:
-
Assay buffer
-
Cell membranes
-
GDP (to ensure G proteins are in the inactive state)
-
This compound or vehicle
-
Agonist or vehicle (for basal binding)
-
[35S]GTPγS
-
-
Incubate: Incubate the reaction at 30°C for a specified time.
-
Terminate the reaction: Stop the reaction by rapid filtration through glass fiber filters.
-
Wash: Wash the filters with ice-cold assay buffer.
-
Measure radioactivity: Quantify the bound [35S]GTPγS by liquid scintillation counting.
-
Data Analysis:
-
Subtract basal binding (without agonist) from all values.
-
Plot the stimulated [35S]GTPγS binding as a function of agonist concentration in the presence and absence of this compound.
-
Analyze the data to determine if this compound inhibits agonist-stimulated G protein activation.
-
Visualizations
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of SCH-202676: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of SCH-202676 in aqueous solutions. Our aim is to help you achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution not giving consistent results?
A1: Inconsistent results with this compound are often linked to its instability in aqueous solutions, particularly in the presence of thiol-containing reagents like dithiothreitol (B142953) (DTT).[1][2] The compound is known to be a sulphydryl-reactive substance, and its chemical structure can be altered by such agents, leading to a loss of activity or non-specific effects.[1][2] Ensure your experimental buffer is free of reducing agents unless their effect is the subject of your investigation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is practically insoluble in water. Therefore, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer.
Q3: How should I store this compound stock solutions?
A3: For long-term stability, this compound as a solid should be stored desiccated at +4°C. Some suppliers recommend storage at -20°C for solutions, which can provide stability for at least four years. It is advisable to prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in typical aqueous assay buffers?
A4: Studies have shown that this compound is chemically stable in a Tris-based aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl, 5 mM MgCl2) for at least 90 minutes at 20°C, provided that no reducing agents are present. However, its stability can be compromised by the presence of biological materials, such as brain tissue, which contain endogenous thiols.
Q5: Can I use dithiothreitol (DTT) in my experiments with this compound?
A5: The use of DTT with this compound is strongly discouraged unless you are specifically investigating its thiol-reactive properties. DTT has been shown to induce the chemical decomposition of this compound. In fact, the presence of DTT can reverse the effects of this compound in some assays, highlighting the thiol-based mechanism of action.
Troubleshooting Guide
Issue 1: Complete Loss of Compound Activity
| Possible Cause | Troubleshooting Step | Explanation |
| Presence of Reducing Agents | Analyze your buffer composition for any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). | This compound is a thiol-reactive compound and will be degraded by these agents. |
| Improper Storage | Prepare a fresh stock solution from solid compound and compare its performance with the old stock. | Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation. |
| Incorrect Solvent | Ensure that the initial stock solution was prepared in 100% DMSO before dilution into an aqueous buffer. | The compound has poor solubility in water. |
Issue 2: High Variability and Non-Specific Effects
| Possible Cause | Troubleshooting Step | Explanation |
| Reaction with Biological Thiols | If working with tissue homogenates or cell lysates, consider the potential for reaction with endogenous thiols. Minimize incubation times where possible. | Biological samples contain molecules with sulphydryl groups (e.g., cysteine residues in proteins) that can react with and degrade this compound. |
| Precipitation of the Compound | Visually inspect your final solution for any signs of precipitation. Determine the solubility limit in your specific aqueous buffer. | Although initially dissolved in DMSO, this compound may precipitate out of the aqueous solution at higher concentrations. |
Quantitative Data Summary
The following table summarizes the key properties and conditions affecting this compound stability and activity.
| Parameter | Value/Condition | Source |
| Molecular Formula | C15H13N3S.HBr | |
| Molecular Weight | 348.26 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble to 25 mM in DMSO with gentle warming. Insoluble in water. | |
| Storage (Solid) | Desiccate at +4°C | |
| Storage (Solution) | ≥ 4 years at -20°C | |
| IC50 Values (GPCRs) | 0.1 - 1.8 µM | |
| Chemical Stability | Stable in Tris-based aqueous buffer (pH 7.4) for at least 90 min at 20°C in the absence of thiols. | |
| Incompatibility | Reacts with and is degraded by sulphydryl-containing compounds (e.g., DTT, cysteine). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound hydrobromide to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM this compound in 100% DMSO. For example, add 287.5 µL of DMSO to 1 mg of the compound (assuming a molecular weight of 348.26 g/mol ).
-
Gently warm the solution and vortex until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C.
Protocol 2: [³⁵S]GTPγS Binding Assay with this compound
This protocol is adapted from studies investigating the effects of this compound on GPCR activation.
-
Membrane Preparation: Prepare cell or tissue membranes expressing the GPCR of interest using standard homogenization and centrifugation techniques.
-
Assay Buffer: Prepare a Tris-based assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA). Crucially, do not add any reducing agents like DTT.
-
Reaction Mixture: In a microtiter plate, combine the following:
-
Membrane preparation
-
GDP (to the desired final concentration, e.g., 10 µM)
-
This compound (diluted from the DMSO stock to the final desired concentration in the assay buffer) or vehicle (DMSO)
-
Agonist or antagonist of interest
-
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at the desired temperature (e.g., 30°C).
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for a further period (e.g., 60 minutes) at the desired temperature.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Determine the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Degradation pathway of this compound in the presence of thiols.
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting non-specific effects of SCH-202676 in assays
Welcome to the technical support center for SCH-202676. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific effects and other common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the true mechanism of action for this compound?
Initially, this compound was identified as a selective, reversible, and allosteric modulator of a broad range of G protein-coupled receptors (GPCRs), including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1][2] However, subsequent research has revised this understanding. The compound's promiscuous activity is not due to true allosteric modulation.[3][4]
The current consensus is that This compound is a sulphydryl-reactive compound .[5] It disrupts GPCR function through the modification of thiol groups, likely on cysteine residues within the receptor or associated proteins. This thiol-based mechanism explains its ability to affect a wide variety of structurally distinct GPCRs.
Q2: Why am I observing broad, non-specific inhibition across multiple, unrelated GPCRs in my assay?
This is a hallmark effect of this compound and is directly related to its mechanism of action. The compound is not a specific allosteric modulator but rather a reactive chemical that modifies sulfhydryl groups. Because most proteins, including many GPCRs, contain cysteine residues, this compound can interact with them non-selectively. This leads to widespread inhibition of ligand binding and receptor function across different GPCR families. This effect is particularly pronounced in assays that lack reducing agents.
Q3: My results with this compound are inconsistent. Why might this be happening?
Inconsistency in results can stem from several factors related to the compound's chemical nature:
-
Thiol Reactivity: The primary cause of variability is the compound's reaction with free thiol groups in your assay components. The presence and concentration of cysteine-containing proteins or other reducing agents can change from one experiment to the next, altering the effective concentration and activity of this compound.
-
Compound Instability: 1H NMR analysis has shown that this compound undergoes structural changes when incubated with biological preparations (like brain tissue) or with reducing agents such as dithiothreitol (B142953) (DTT). This instability means the active compound may be degrading or changing during your experiment, leading to poor reproducibility.
-
Assay Preparation: The nature of the interaction can differ between experimental setups. For instance, studies on the M1 muscarinic receptor showed that this compound behaved as a competitive inhibitor in intact cells but showed complex, non-competitive characteristics in membrane preparations.
Q4: How can I control for or eliminate the non-specific, thiol-related effects of this compound?
The key to managing the non-specific effects of this compound is to include a reducing agent in your assay buffer. The non-specific behavior of the compound can be fully reversed by the addition of dithiothreitol (DTT).
Recommendation: Perform a control experiment by including 1 mM DTT in your incubation buffer. In the presence of sufficient DTT, the thiol-modifying action of this compound is neutralized. If the effects of this compound disappear in the presence of DTT, it confirms that the observed activity was due to non-specific thiol reactivity and not a true allosteric modulation of the target receptor.
Quantitative Data Summary
This table summarizes key quantitative parameters for this compound based on published literature.
| Parameter | Value / Receptor Target | Citation |
| IC₅₀ Range | 0.1 - 1.8 µM across various GPCRs (adenosine, opioid, muscarinic, adrenergic, dopaminergic) | |
| IC₅₀ | ~0.5 µM for the α2a-adrenergic receptor | |
| Solubility | Soluble to 25 mM in DMSO (with gentle warming) | |
| Insoluble in water | ||
| Storage | Desiccate at +4°C |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Contrasting mechanisms of this compound action.
Experimental Workflow Diagram
Caption: Workflow for troubleshooting non-specific effects.
Logical Relationship Diagram
Caption: Decision tree for diagnosing assay issues.
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for GPCR Activation
This protocol is used to measure G protein activation downstream of a GPCR of interest and is a common assay where this compound interference is observed.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP (10 µM final concentration).
-
[³⁵S]GTPγS (0.05-0.1 nM final concentration).
-
Agonist for the GPCR of interest.
-
This compound stock solution in DMSO.
-
Scintillation vials and cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
Procedure:
-
Thaw cell membranes on ice. Dilute to a final concentration of 5-20 µg of protein per well in ice-cold Assay Buffer.
-
In a 96-well plate, add in order:
-
Assay Buffer.
-
This compound at various concentrations (or vehicle control - DMSO).
-
Agonist at a fixed concentration (e.g., EC₈₀) or vehicle for basal binding.
-
10 µM GDP.
-
Diluted cell membranes.
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure radioactivity using a scintillation counter.
Protocol 2: DTT Control to Validate Thiol-Reactivity of this compound
This protocol is essential to determine if the observed effects of this compound are due to its thiol-reactive nature.
Objective: To compare the effect of this compound on GPCR activity in the absence and presence of 1 mM DTT.
Procedure:
-
Follow the exact steps outlined in Protocol 1 .
-
Prepare two master sets of Assay Buffer:
-
Set A: Standard Assay Buffer.
-
Set B: Standard Assay Buffer supplemented with 1 mM DTT . Add DTT fresh before use.
-
-
Run the entire experiment in parallel using both buffer sets. This includes all conditions: basal, agonist-stimulated, and the full this compound dose-response curve.
-
Data Analysis:
-
Plot the dose-response curve for this compound from the experiment using Buffer A (-DTT).
-
On the same graph, plot the dose-response curve for this compound from the experiment using Buffer B (+DTT).
-
-
Interpretation:
-
If the inhibitory effect of this compound is significantly attenuated or completely abolished in the +DTT condition (Buffer B), it confirms the effect is an artifact of thiol modification.
-
If the effect persists in the presence of DTT, it may suggest a different, non-thiol-related mechanism, though this is considered unlikely based on published findings.
-
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SCH 202676 hydrobromide | G Protein (Heterotrimeric) Inhibitors: R&D Systems [rndsystems.com]
Technical Support Center: Optimizing SCH-202676 Experiments
Welcome to the technical support center for SCH-202676. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Initially identified as a potential allosteric modulator of various G protein-coupled receptors (GPCRs), further studies have revealed that this compound's primary mechanism of action is through thiol modification of GPCRs.[1][2][3] This means its effects are highly sensitive to the presence of reducing agents.
Q2: What is the role of dithiothreitol (B142953) (DTT) in experiments with this compound?
A2: Dithiothreitol (DTT) is a critical component in experimental buffers when working with this compound. In the absence of DTT, this compound can cause nonspecific effects, which can compromise the interpretation of results.[1][2] The addition of DTT (typically at 1 mM) can reverse these nonspecific interactions, revealing a thiol-based mechanism of action.
Q3: What are some common GPCRs that have been studied in conjunction with this compound?
A3: this compound has been investigated with a variety of GPCRs, including but not limited to adenosine (B11128) A1, α2-adrenergic, cannabinoid CB1, muscarinic M1, M2, and M4, and dopaminergic D1 and D2 receptors.
Q4: Are the effects of this compound reversible?
A4: Yes, the effects of this compound on radioligand binding to its target receptors have been shown to be reversible.
Troubleshooting Guide
Issue 1: High background or nonspecific binding in [³⁵S]GTPγS assays.
-
Possible Cause: A common reason for high background when using this compound is the absence of a reducing agent in the incubation buffer, leading to nonspecific interactions.
-
Troubleshooting Steps:
-
Incorporate 1 mM dithiothreitol (DTT) into your incubation buffer. This has been demonstrated to reverse the nonspecific effects of this compound.
-
If DTT is already present, consider optimizing the concentration, although 1 mM is a standard starting point.
-
Reduce the incubation time with this compound, as prolonged exposure can increase nonspecific binding.
-
Ensure thorough washing steps after incubation to remove unbound this compound.
-
Issue 2: Inconsistent or unexpected results between experiments.
-
Possible Cause: Variability in incubation time, temperature, or the concentration of critical reagents like DTT can lead to inconsistent results. The inherent thiol reactivity of this compound can also contribute to this if not properly controlled.
-
Troubleshooting Steps:
-
Standardize all incubation times and temperatures across all experiments. A 90-minute incubation at 20°C has been used in published studies.
-
Always prepare fresh solutions of this compound and DTT.
-
Confirm the final concentration of this compound and other reagents in your assay. A concentration of 10 µM has been previously used for incubating with plasma membranes.
-
Perform control experiments with and without DTT to understand its effect in your specific assay system.
-
Experimental Protocols & Data
[³⁵S]GTPγS Binding Assay Protocol
This is a generalized protocol based on methodologies used in published studies. Optimization for specific cell types or membrane preparations may be required.
| Step | Procedure | Incubation Time | Temperature | Key Reagents |
| 1 | Preincubation | 20 minutes | 20°C | Assay Buffer (e.g., Tris-based) |
| 2 | GDP Loading | 60 minutes | 20°C | Assay Buffer with 2 mM GDP |
| 3 | Incubation with this compound | 90 minutes | 20°C | Assay Buffer with [³⁵S]GTPγS, this compound, and 1 mM DTT |
| 4 | Termination & Washing | Variable | 4°C | Stop Solution (e.g., ice-cold buffer) |
| 5 | Signal Detection | Variable | N/A | Scintillation counting or autoradiography |
Table 1: Generalized [³⁵S]GTPγS Binding Assay Protocol for this compound Experiments.
Summary of this compound Incubation Parameters
| Parameter | Recommended Condition | Notes |
| Incubation Time | 90 minutes | Longer times may increase nonspecific binding without DTT. |
| Temperature | 20°C | Maintain consistency across experiments. |
| DTT Concentration | 1 mM | Critical for mitigating nonspecific effects. |
| This compound Concentration | 10⁻⁷ - 10⁻⁵ M | Effective range may vary depending on the assay and cell type. |
Table 2: Recommended Incubation Parameters for this compound Experiments.
Signaling Pathway & Experimental Workflow Diagrams
Caption: [³⁵S]GTPγS Assay Workflow.
Caption: Adenosine A1 Receptor Signaling.
Caption: Alpha-2 Adrenergic Receptor Signaling.
References
Technical Support Center: SCH-202676 and DTT Interactions
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers utilizing SCH-202676 in their experiments. The information herein is intended for an audience of researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why does dithiothreitol (B142953) (DTT) reverse the observed effects of this compound in our G protein-coupled receptor (GPCR) assays?
A1: The reversal of this compound's effects by DTT indicates that this compound does not function as a true allosteric modulator. Instead, it acts as a thiol-reactive compound, modifying sulfhydryl groups on proteins, including GPCRs.[1][2] DTT, a potent reducing agent, reverses these modifications by reducing disulfide bonds back to their free thiol forms.[1]
Initially, this compound was reported to be a broad-spectrum allosteric modulator of various GPCRs.[3][4] However, subsequent studies revealed that in the absence of DTT, this compound leads to non-specific effects in functional assays like [³⁵S]GTPγS binding. These non-specific actions are completely negated by the inclusion of DTT (typically at a concentration of 1 mM), strongly suggesting a mechanism of action based on thiol interaction rather than binding to a distinct allosteric site. Furthermore, ¹H NMR analysis has demonstrated that this compound undergoes structural changes when incubated with DTT or even with biological tissue, further supporting its reactive nature.
Troubleshooting Guide
Issue: Inconsistent or non-specific results with this compound in GPCR functional assays.
Troubleshooting Steps:
-
Assess the reducing environment of your assay buffer: The presence or absence of a reducing agent is critical when working with this compound.
-
If your buffer lacks a reducing agent: The effects you are observing are likely due to the thiol-reactive nature of this compound and may not represent true allosteric modulation.
-
To confirm this: Rerun your experiment with the inclusion of 1 mM DTT in your assay buffer. If the effects of this compound are diminished or abolished, this confirms that the compound's activity in your system is dependent on thiol modification.
-
-
Review your experimental goals:
-
If you are studying allosteric modulation, this compound may not be a suitable tool for your experiments due to its thiol-reactive properties.
-
If you are investigating the role of sulfhydryl groups in receptor function, this compound could be used as a tool, but experiments should be carefully designed with appropriate controls, including the use of DTT.
-
Data Presentation
The following table summarizes the effect of this compound on the potency (pEC₅₀) and efficacy (Emax) of various GPCR agonists in the presence of 1 mM DTT, as determined by [³⁵S]GTPγS binding assays in rat forebrain membranes.
| Receptor | Agonist | Condition | pEC₅₀ (Mean ± S.E.M.) | Emax (% of Basal) (Mean ± S.E.M.) |
| Adenosine A₁ | 2-Chloroadenosine | Control | 6.7 ± 0.1 | 180 ± 10 |
| This compound (10 µM) + DTT (1 mM) | 6.6 ± 0.1 | 175 ± 8 | ||
| Cannabinoid CB₁ | CP-55,940 | Control | 7.8 ± 0.2 | 210 ± 15 |
| This compound (10 µM) + DTT (1 mM) | 7.7 ± 0.2 | 205 ± 12 | ||
| Muscarinic M₂/M₄ | Carbachol | Control | 6.2 ± 0.1 | 190 ± 12 |
| This compound (10 µM) + DTT (1 mM) | 6.1 ± 0.1 | 185 ± 10 | ||
| LPA₁ | Lysophosphatidic acid | Control | 7.1 ± 0.1 | 160 ± 9 |
| This compound (10 µM) + DTT (1 mM) | 7.0 ± 0.1 | 155 ± 7 |
Data adapted from Lewandowicz et al., 2006.
Experimental Protocols
Key Experiment: [³⁵S]GTPγS Binding Assay in Rat Forebrain Membranes
This protocol is adapted from studies investigating the effects of this compound.
1. Membrane Preparation:
- Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).
2. [³⁵S]GTPγS Binding Assay:
- In a final volume of 0.4 mL, combine the following in assay tubes:
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
- GDP (to a final concentration of 30 µM).
- Adenosine deaminase (ADA) (0.5 U/mL) to degrade endogenous adenosine.
- Rat forebrain membranes (5 µg of protein).
- Your agonist of interest at varying concentrations.
- This compound (e.g., 10 µM) and/or DTT (1 mM), or vehicle control.
- [³⁵S]GTPγS (to a final concentration of ~0.05 nM).
- Incubate the tubes at 25°C for 90 minutes.
- Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
- Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Measure the filter-bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
- Subtract non-specific binding from all measurements.
- Analyze the data using non-linear regression to determine pEC₅₀ and Emax values.
Visualizations
Caption: Mechanism of this compound action and its reversal by DTT.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of SCH-202676 in the presence of reducing agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH-202676. The information focuses on the compound's stability in the presence of reducing agents and its implications for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent, particularly in functional assays. What could be the cause?
A1: Inconsistent results with this compound can arise from its interaction with reducing agents commonly found in assay buffers, such as dithiothreitol (B142953) (DTT). In the absence of DTT, this compound can elicit nonspecific effects in functional assays like [³⁵S]GTPγS binding, which can compromise the interpretation of its allosteric modulator activity.[1][2] The presence of thiol-containing molecules, including DTT or even biological tissues, can lead to the chemical decomposition of this compound.[1]
Q2: Is this compound a true allosteric modulator?
A2: While initially identified as an allosteric modulator of various G protein-coupled receptors (GPCRs), subsequent research has shown that this compound is a thiol-reactive compound.[1][3] Its effects on GPCRs are likely due to thiol modification rather than a true allosteric mechanism. In the presence of the reducing agent DTT, this compound has been shown to have no detectable effect on agonist-stimulated G protein activity for several GPCRs.
Q3: How do reducing agents like DTT affect this compound?
A3: Reducing agents containing thiol groups, such as DTT, induce structural changes and chemical decomposition of this compound. This has been demonstrated using ¹H NMR analysis, which showed significant alterations in the chemical shifts of this compound after incubation with DTT. It is suggested that this compound and similar thiadiazoles are reduced to their thiourea (B124793) precursors by the thiol groups of cysteine residues.
Q4: Should I include reducing agents in my experiments with this compound?
A4: The decision to include reducing agents depends on your experimental goals.
-
To study the "allosteric modulator" effects as initially reported: These experiments were likely conducted in the absence of DTT. However, be aware that any observed activity may be due to nonspecific, thiol-related interactions.
-
To avoid nonspecific effects and investigate true allosteric modulation: It is crucial to include a reducing agent like DTT (e.g., 1 mM) in your assay buffer. The presence of DTT can reverse the nonspecific behavior of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background or nonspecific binding in [³⁵S]GTPγS assays | In the absence of a reducing agent, this compound can cause nonspecific effects. | Include 1 mM DTT in your assay buffer during the [³⁵S]GTPγS labeling step. This has been shown to fully reverse the nonspecific behavior. |
| Lack of this compound effect in the presence of DTT | This compound is degraded by DTT, and in its presence, it does not act as an allosteric modulator on several tested GPCRs. | This is an expected outcome. If your hypothesis relies on the previously reported allosteric activity, reconsider the experimental design in light of the compound's thiol reactivity. |
| Variability between experiments with and without tissue preparations | Brain tissue contains thiol groups that can react with and degrade this compound, similar to the effect of DTT. | Be aware that biological preparations can directly interact with this compound. The inclusion of DTT can help to standardize the reducing environment. |
Experimental Protocols
¹H NMR Analysis of this compound Stability
This protocol is based on the methodology described by Laitinen et al. (2006) to assess the structural integrity of this compound in the presence of a reducing agent.
Materials:
-
This compound
-
Tris-based assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl, 5 mM MgCl₂)
-
Dithiothreitol (DTT)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for NMR
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Incubate this compound (final concentration 6 x 10⁻⁵ M) under the following conditions at 20°C for 90 minutes:
-
In Tris-based assay buffer alone.
-
In Tris-based assay buffer containing 1 mM DTT.
-
-
Following incubation, collect the supernatant.
-
Prepare samples for ¹H NMR analysis.
-
Acquire ¹H NMR spectra and compare the chemical shifts, particularly in the aromatic region (7.3–7.6 p.p.m.), to a reference spectrum of this compound in DMSO.
Expected Outcome:
-
This compound in buffer: The ¹H NMR spectrum should be identical to the reference spectrum, indicating chemical stability.
-
This compound with DTT: Dramatic changes in the aromatic hydrogen signals are expected, indicating chemical decomposition of the thiadiazole molecule.
Visualizations
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for the thiol-reactivity of SCH-202676
This technical support guide provides researchers, scientists, and drug development professionals with essential information for controlling the thiol-reactivity of SCH-202676 in experimental settings. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its originally proposed mechanism of action?
A1: this compound, or N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, is a thiadiazole compound.[1][2] It was initially identified as a novel inhibitor of both agonist and antagonist binding to a wide variety of structurally distinct G protein-coupled receptors (GPCRs), including opioid, adrenergic, muscarinic, and dopaminergic receptors.[2][3] The original hypothesis suggested that this compound acted as an allosteric modulator, binding to a common structural motif across different GPCRs to regulate their function.[1]
Q2: Why is controlling for thiol-reactivity critical when working with this compound?
A2: Subsequent research has demonstrated that this compound is not a true allosteric modulator but rather a thiol-reactive compound. Its observed effects in many assays are due to the modification of sulfhydryl groups (thiols), likely on cysteine residues of proteins. This reactivity leads to non-specific effects that can severely compromise the interpretation of experimental data, incorrectly suggesting allosteric modulation. Therefore, controlling for this reactivity is essential to distinguish genuine receptor-mediated effects from chemical artifacts.
Q3: What are the primary indicators of thiol-reactivity from this compound in an assay?
A3: The primary indicator of thiol-reactivity is a high sensitivity of the compound's effect to the presence of reducing agents. If the inhibitory or modulatory effects of this compound are significantly diminished or completely abolished upon the addition of a reagent like dithiothreitol (B142953) (DTT), a thiol-based mechanism is likely. Other signs may include time-dependent increases in inhibition, as the compound has more time to react with its target, and a lack of clear structure-activity relationships with non-reactive analogs.
Q4: How can I effectively control for the thiol-reactivity of this compound in my experiments?
A4: The most direct and effective method is to include a thiol scavenging agent in your assay buffer. Dithiothreitol (DTT) at a concentration of 1 mM has been shown to be effective at reversing the non-specific, thiol-based effects of this compound. Other reducing agents such as β-mercaptoethanol (BME) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) could also be used. It is crucial to run parallel experiments—one with the reducing agent and one without—to confirm that the observed activity is indeed due to thiol-reactivity.
Q5: What is the documented effect of adding DTT on the activity of this compound?
A5: The addition of 1 mM DTT has been shown to fully reverse the non-specific effects of this compound in [³⁵S]GTPγS-based G protein activation assays. In the presence of DTT, this compound had no effect on the G protein activity driven by a variety of receptors, including adenosine (B11128) A₁, α₂-adrenergic, and cannabinoid CB₁ receptors. This strongly indicates that the compound's apparent modulatory activity in the absence of DTT is an artifact of its reactivity with sulfhydryl groups. Furthermore, ¹H NMR analysis has confirmed that this compound undergoes structural changes after incubation with DTT.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-specific inhibition of receptor activity by this compound. | The thiol-reactive nature of this compound is causing covalent modification of cysteine residues on the target protein or other assay components. | 1. Incorporate a Thiol Scavenger: Add 1 mM DTT or another suitable reducing agent (e.g., BME, TCEP) to all assay buffers.2. Run Control Experiments: Perform the assay in parallel with and without the reducing agent. A loss of this compound activity in the presence of the reducing agent confirms thiol-reactivity.3. Assess Time Dependency: Measure the inhibitory effect of this compound at multiple pre-incubation time points. A time-dependent increase in inhibition is a hallmark of reactive compounds. |
| Inconsistent or irreproducible results between experimental batches. | The oxidation state of buffer components or proteins may vary, affecting the reactivity of this compound. Trace amounts of oxidizing or reducing agents in different reagent lots can alter results. | 1. Standardize Buffer Preparation: Always include a defined concentration of a reducing agent like DTT to maintain a consistent chemical environment.2. Use Fresh Reagents: Prepare fresh stock solutions of this compound and reducing agents regularly to avoid degradation and oxidation. |
| This compound appears to be an irreversible inhibitor. | The compound may be forming covalent bonds with thiol groups on the target protein. | 1. Perform Washout Experiments: After incubating the protein/cells with this compound, wash thoroughly and then measure activity. If the activity does not recover, the inhibition is likely covalent.2. Confirm with DTT: Show that pre-incubation with DTT prevents this apparently irreversible inhibition. |
Data Summary
The following table summarizes the key findings regarding the effect of DTT on this compound's activity, demonstrating its thiol-reactive nature.
| Assay Type | Condition | Effect of this compound (10⁻⁷–10⁻⁵ M) | Reference |
| [³⁵S]GTPγS Binding Assay | Without DTT | Elicits non-specific effects, compromising interpretation of receptor-mediated G protein activity. | |
| [³⁵S]GTPγS Binding Assay | With 1 mM DTT | No effect on receptor-driven G protein activity for multiple GPCRs (A₁, α₂, CB₁, etc.). The non-specific behavior is fully reversed. |
Experimental Protocols
Protocol 1: Assay for Determining Thiol-Reactivity of this compound
This protocol provides a general workflow to test whether the observed effects of this compound are dependent on its thiol-reactivity using a GPCR membrane preparation and a functional assay like [³⁵S]GTPγS binding.
Objective: To determine if the activity of this compound is neutralized by the presence of a thiol-scavenging agent.
Materials:
-
Cell membranes expressing the GPCR of interest
-
This compound stock solution (in DMSO)
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GPCR agonist
-
GDP
-
[³⁵S]GTPγS
-
Scintillation fluid and counter or filter-binding apparatus
Procedure:
-
Prepare Reagents: Prepare two sets of Assay Buffer: "Buffer A" (standard buffer) and "Buffer B" (standard buffer supplemented with 1 mM DTT).
-
Set Up Experimental Conditions: Prepare reaction tubes for each condition to be tested in triplicate. A recommended setup includes:
-
Basal activity (Buffer only)
-
Agonist-stimulated activity (Buffer + Agonist)
-
This compound effect (Buffer + Agonist + this compound)
-
-
Perform Parallel Assays: Run the entire set of experiments from Step 2 in parallel using both Buffer A and Buffer B.
-
Pre-incubation: To each tube, add the appropriate buffer (A or B), GDP (e.g., 10 µM final concentration), and the specified concentration of this compound. Add cell membranes (e.g., 10-20 µg protein). Incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the agonist to the appropriate tubes, followed immediately by [³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
Incubation: Incubate all tubes for 60 minutes at 30°C. The incubation time and temperature should be optimized for the specific receptor system.
-
Terminate Reaction: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (e.g., Tris-HCl, pH 7.4).
-
Quantify: Place filters in scintillation vials with scintillation fluid and measure the bound radioactivity using a scintillation counter.
Expected Results:
-
In Buffer A (no DTT): this compound is expected to inhibit or alter the agonist-stimulated [³⁵S]GTPγS binding.
-
In Buffer B (with DTT): If the effect of this compound is due to thiol-reactivity, its inhibitory effect on agonist-stimulated binding will be significantly reduced or completely absent.
Visualizations
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Conflicting Results with SCH-202676
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering conflicting or unexpected results when using SCH-202676 in different cell lines. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you understand and interpret your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for observing conflicting results with this compound in different cell lines?
A1: The primary reason for conflicting results with this compound stems from its mechanism of action, which is now understood to be through thiol modification of sulfhydryl groups on G protein-coupled receptors (GPCRs) rather than true allosteric modulation.[1][2] The experimental conditions, particularly the presence or absence of reducing agents like dithiothreitol (B142953) (DTT), can dramatically alter the compound's activity.[1][2]
Q2: How does the presence of DTT in my assay buffer affect the activity of this compound?
A2: In the absence of DTT, this compound can elicit nonspecific effects by reacting with free sulfhydryl groups on receptors and other proteins.[1] The addition of DTT can reverse these nonspecific effects, revealing the compound's thiol-based mechanism. In many cases, in the presence of DTT, this compound shows no effect on receptor-driven G protein activity, suggesting that its previously reported "allosteric modulator" activity was an artifact of the experimental conditions.
Q3: Can the differential expression of adenosine (B11128) receptor subtypes in my cell lines lead to conflicting results?
A3: Yes. This compound has been shown to have divergent effects on different adenosine receptor subtypes. For example, it can slow antagonist dissociation at adenosine A1 receptors while accelerating it at A2A receptors. Therefore, the specific profile of adenosine receptor subtypes (A1, A2A, A2B, A3) expressed in your cell lines (e.g., CHO vs. HEK293) will significantly influence the observed effects of this compound.
Q4: Is this compound stable in all experimental conditions?
A4: No. 1H NMR analysis has indicated that this compound can undergo structural changes, particularly after incubation with reducing agents like DTT or with biological materials such as brain tissue. This instability can contribute to variability in experimental results.
Q5: How do I choose the right cell line for my experiments with this compound?
A5: The choice of cell line is critical. Consider the following:
-
Receptor Expression: Ensure your cell line endogenously expresses the GPCR of interest or has been stably transfected. The expression levels can influence the magnitude of the observed effect.
-
Cellular Background: CHO (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney 293) cells are common hosts for transfected receptors. However, they have different endogenous receptor and signaling protein profiles which can lead to different outcomes.
-
Redox Environment: Be aware that different cell lines may have varying intracellular redox environments, which could potentially influence the thiol-reactivity of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between experiments. | Instability of this compound. Inconsistent redox conditions. | Prepare fresh solutions of this compound for each experiment. Strictly control the presence and concentration of reducing agents like DTT in all buffers. |
| No effect of this compound observed. | Presence of a reducing agent (e.g., DTT) in the assay buffer. The target GPCR may lack accessible sulfhydryl groups. | Perform the experiment in the absence of DTT to assess thiol-dependent effects. Be aware this may introduce nonspecific interactions. Conduct sequence analysis of your target receptor to identify potential cysteine residues. |
| Conflicting results compared to published data. | Different experimental conditions (especially the presence/absence of DTT). Different cell lines with varying receptor expression profiles. | Carefully review the methods section of the publication and replicate the experimental conditions as closely as possible, paying close attention to the composition of all buffers. Characterize the adenosine receptor expression profile of your cell line. |
| This compound inhibits both agonist and antagonist binding. | This is consistent with the proposed mechanism of thiol modification, which can alter the overall conformation of the receptor. | This may not be an artifact. Interpret this result in the context of this compound acting as a covalent modifier rather than a classical allosteric modulator. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on Radioligand Binding to Human Adenosine Receptors in Different Cell Lines.
| Receptor Subtype | Cell Line | Radioligand | IC50 (µM) |
| A1 | CHO | [3H]DPCPX (antagonist) | 0.8 |
| A2A | HEK-293 | [3H]ZM241385 (antagonist) | 0.7 |
| A3 | CHO | [125I]AB-MECA (agonist) | 0.5 |
| P2Y1 | 1321N1 Astrocytoma | [3H]MRS2179 (antagonist) | No effect |
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the IC50 of this compound.
1. Membrane Preparation: a. Culture cells (e.g., CHO or HEK293) expressing the target GPCR to confluency. b. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). d. Homogenize the cell suspension using a Dounce or polytron homogenizer. e. Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris. f. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes. g. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay: a. In a 96-well plate, add the following in order: i. Assay buffer (with or without 1 mM DTT, be consistent). ii. A fixed concentration of the appropriate radioligand (typically at its Kd value). iii. Increasing concentrations of this compound or vehicle control. iv. Cell membranes (typically 10-50 µg of protein per well). b. To determine non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor in separate wells. c. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes). d. Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. e. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. f. Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis: a. Subtract the non-specific binding from the total binding to obtain specific binding. b. Plot the specific binding as a percentage of the control (vehicle) against the log concentration of this compound. c. Determine the IC50 value using non-linear regression analysis.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
1. Membrane Preparation: a. Follow the same procedure as for the radioligand binding assay.
2. GTPγS Binding Assay: a. In a 96-well plate, add the following in order: i. Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP; with or without 1 mM DTT). ii. Increasing concentrations of this compound or vehicle control. iii. A fixed concentration of the receptor agonist. iv. Cell membranes (10-50 µg of protein per well). b. Pre-incubate for 15-30 minutes at 30°C. c. Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM). d. Incubate for 60 minutes at 30°C with gentle agitation. e. To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) in separate wells. f. Terminate the reaction and process the samples as described for the radioligand binding assay (filtration and scintillation counting).
3. Data Analysis: a. Calculate the specific binding of [³⁵S]GTPγS. b. Plot the agonist-stimulated [³⁵S]GTPγS binding as a percentage of the maximal response against the log concentration of this compound to determine its inhibitory effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for interpreting this compound results.
Caption: Differential modulation of adenosine receptor subtypes by this compound.
Caption: Troubleshooting workflow for conflicting this compound results.
References
Technical Support Center: Minimizing Off-Target Effects of SCH-202676
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of SCH-202676 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Initially reported as an allosteric modulator, subsequent studies have revealed that this compound's primary mechanism of action is not through true allosteric modulation of G protein-coupled receptors (GPCRs). Instead, it acts by modifying thiol groups on cysteine residues within the receptors.[1][2] This interaction is covalent but reversible.
Q2: What are the known off-target effects of this compound?
A2: Due to its mechanism of action involving thiol modification, this compound exhibits broad activity across a range of GPCRs. It has been shown to inhibit radioligand binding to several structurally distinct GPCRs, including human µ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors.[1][3]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: The off-target effects of this compound can be significantly minimized by including a reducing agent, such as dithiothreitol (B142953) (DTT), in your experimental buffer. DTT will reverse the thiol modification, thereby mitigating the compound's non-specific interactions with various GPCRs.
Q4: At what concentration should I use DTT to counteract the effects of this compound?
A4: A concentration of 1 mM DTT has been shown to be effective in reversing the non-specific effects of this compound in functional assays. However, the optimal concentration may vary depending on the specific experimental conditions, so a concentration-response experiment is recommended.
Q5: Are there any alternative compounds to this compound for allosteric modulation of GPCRs?
A5: Yes, numerous true allosteric modulators have been developed for various GPCR families. The choice of an alternative will depend on your specific GPCR target. Some examples include:
-
Adrenergic Receptors: Amiloride and its analogs have been shown to act as allosteric modulators of the α2A-adrenergic receptor.
-
Opioid Receptors: Several positive and negative allosteric modulators have been identified for the µ-opioid receptor.
-
Muscarinic Receptors: A variety of allosteric modulators exist for different muscarinic receptor subtypes.
-
Dopamine (B1211576) Receptors: Allosteric modulators for both D1 and D2 dopamine receptors have been reported.
It is recommended to consult the literature for specific allosteric modulators that are suitable for your target of interest.
Troubleshooting Guides
Problem 1: High variability and unexpected results in functional assays with this compound.
-
Possible Cause: Off-target effects due to thiol modification of multiple GPCRs.
-
Troubleshooting Steps:
-
Introduce DTT: Include 1 mM DTT in your assay buffer to reverse the thiol modifications.
-
Dose-Response with DTT: Perform a dose-response experiment with varying concentrations of DTT to determine the optimal concentration for your system.
-
Control Experiments: Run parallel experiments with and without DTT to quantify the extent of the off-target effects.
-
Problem 2: this compound appears to be a potent inhibitor of my target GPCR, but the results are not reproducible.
-
Possible Cause: The observed inhibition may be an artifact of the thiol-based mechanism rather than specific binding to your target.
-
Troubleshooting Steps:
-
Validate with DTT: Repeat the inhibition assay in the presence of 1 mM DTT. A significant reduction in potency or complete loss of inhibition would suggest that the effect is primarily due to non-specific thiol modification.
-
Orthogonal Assays: Use an alternative assay that is less sensitive to thiol-based modifications to confirm the inhibitory activity.
-
Structural Analogs: If available, test a structurally related analog of this compound that is known to have reduced thiol reactivity.
-
Data Presentation
Table 1: Reported Inhibitory Activity of this compound on Various GPCRs
| Receptor Target | Assay Type | Reported IC50 | Reference |
| α2a-Adrenergic Receptor | Radioligand Binding | 0.5 µM | [1] |
| µ-Opioid Receptor | Radioligand Binding | Inhibition Observed | |
| δ-Opioid Receptor | Radioligand Binding | Inhibition Observed | |
| κ-Opioid Receptor | Radioligand Binding | Inhibition Observed | |
| Muscarinic M1 Receptor | Radioligand Binding | Inhibition Observed | |
| Muscarinic M2 Receptor | Radioligand Binding | Inhibition Observed | |
| Dopaminergic D1 Receptor | Radioligand Binding | Inhibition Observed | |
| Dopaminergic D2 Receptor | Radioligand Binding | Inhibition Observed |
Experimental Protocols
Protocol 1: Mitigating Off-Target Effects of this compound with Dithiothreitol (DTT)
-
Prepare DTT Stock Solution: Prepare a 1 M stock solution of DTT in sterile, deionized water. Store in single-use aliquots at -20°C.
-
Determine Optimal DTT Concentration: a. In your standard assay buffer, prepare a series of DTT dilutions (e.g., 0.1, 0.5, 1, 2, 5 mM). b. Run your functional assay in the presence of a fixed concentration of this compound and the varying concentrations of DTT. c. The optimal DTT concentration is the lowest concentration that maximally reverses the effect of this compound without affecting the baseline of the assay.
-
Standard Assay Procedure with DTT: a. Add the determined optimal concentration of DTT to your assay buffer. b. Pre-incubate your cells or membranes with the DTT-containing buffer for 15-30 minutes at the assay temperature before adding this compound. c. Proceed with your standard experimental protocol.
Protocol 2: Experimental Validation of Thiol-Based Mechanism of Action
-
Control Experiment: Perform your standard functional or binding assay with this compound in the absence of DTT.
-
DTT Reversal Experiment: Perform the same assay with the inclusion of 1 mM DTT in the assay buffer.
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of DTT. A significant rightward shift or complete loss of activity in the presence of DTT provides strong evidence for a thiol-based mechanism of action.
Mandatory Visualizations
Caption: Mechanism of this compound off-target effects and mitigation by DTT.
Caption: Workflow for validating the thiol-dependent mechanism of this compound.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of G Protein-Coupled Dopamine and Serotonin Receptors: A New Class of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Nuances of SCH-202676: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving SCH-202676. Given the unique biochemical properties of this compound, this resource addresses common questions and challenges to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Initially described as an allosteric modulator of G protein-coupled receptors (GPCRs), subsequent research has revealed that this compound is not a true allosteric modulator.[1][2][3] Instead, it functions as a thiol-reactive compound.[1][2] Its activity is largely attributed to its ability to interact with sulfhydryl groups on proteins, rather than binding to a specific allosteric site on a receptor. This interaction can lead to the modulation of GPCR function.
Q2: How do serum proteins affect the activity of this compound?
The presence of serum proteins can significantly impact the observed activity of this compound. Due to its thiol-reactive nature, this compound can covalently bind to proteins containing accessible cysteine residues. Serum albumin, a major component of serum, is rich in cysteine residues and can therefore act as a scavenger for this compound, reducing its effective concentration available to interact with the target receptor. This is not a classic protein binding interaction but rather a chemical reaction.
Q3: Why am I seeing inconsistent results in my experiments with this compound?
Inconsistent results are often due to the thiol-reactivity of this compound and its sensitivity to the experimental buffer conditions. The presence or absence of reducing agents, like dithiothreitol (B142953) (DTT), can dramatically alter the compound's effects. Furthermore, variations in the protein concentration (including serum proteins) between assays can lead to discrepancies in the effective concentration of this compound.
Q4: Is the effect of this compound reversible?
The effects of this compound have been reported to be reversible upon removal of the compound from the experimental system. However, the covalent nature of its interaction with thiol groups suggests that the modification of individual protein molecules may be long-lasting. The apparent reversibility at a systemic level may be due to the turnover of the modified proteins.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | 1. Presence of reducing agents: DTT or other reducing agents in the assay buffer can inactivate this compound.2. High serum protein concentration: Serum proteins can sequester this compound, reducing its effective concentration. | 1. Omit reducing agents from the assay buffer, unless they are essential for the biological system's integrity. If they are necessary, consider increasing the concentration of this compound and perform thorough concentration-response curves.2. Reduce the concentration of serum in the assay medium or use a serum-free medium if the experimental system allows. If serum is required, quantify its effect by running parallel assays with varying serum concentrations. |
| High variability between replicate experiments | 1. Inconsistent buffer composition: Minor variations in the concentration of reducing agents or proteins can lead to significant differences.2. Instability of this compound: The compound may be unstable in certain aqueous buffers over time. | 1. Prepare fresh, standardized buffers for each experiment. Ensure meticulous consistency in the addition of all components, especially serum and any reducing agents.2. Prepare fresh stock solutions of this compound for each experiment and minimize the time it is kept in aqueous solution before being added to the assay. |
| Unexpected agonist-like activity | Non-specific effects: At higher concentrations, the interaction of this compound with multiple cellular proteins can lead to off-target and seemingly paradoxical effects. | 1. Perform careful dose-response studies to identify a concentration range where the desired modulatory effect is observed without significant off-target activity.2. Use appropriate negative controls to distinguish the specific effects on the target of interest from non-specific cellular responses. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on various GPCRs as reported in the literature. It is crucial to note that these values can be significantly influenced by the assay conditions, particularly the presence of proteins and reducing agents.
| Receptor | Radioligand | Cell Type/System | IC50 | Reference |
| α2a-Adrenergic Receptor | Agonist and Antagonist | CHO cell membranes | 0.5 µM | |
| µ-Opioid Receptor | Not specified | Heterologously expressed | Inhibited by µM concentrations | |
| δ-Opioid Receptor | Not specified | Heterologously expressed | Inhibited by µM concentrations | |
| κ-Opioid Receptor | Not specified | Heterologously expressed | Inhibited by µM concentrations | |
| β-Adrenergic Receptor | Not specified | Heterologously expressed | Inhibited by µM concentrations | |
| Muscarinic M1 Receptor | Not specified | Heterologously expressed | Inhibited by µM concentrations | |
| Muscarinic M2 Receptor | Not specified | Heterologously expressed | Inhibited by µM concentrations | |
| Dopaminergic D1 Receptor | Not specified | Heterologously expressed | Inhibited by µM concentrations | |
| Dopaminergic D2 Receptor | Not specified | Heterologously expressed | Inhibited by µM concentrations |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on radioligand binding to a GPCR.
-
Membrane Preparation: Prepare cell membranes from cells expressing the target GPCR according to standard laboratory protocols.
-
Assay Buffer: Use a buffer appropriate for the target receptor that is devoid of reducing agents (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
Incubation Conditions: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound by non-linear regression analysis of the concentration-response curve.
Note: To investigate the impact of serum proteins, this assay can be repeated with the inclusion of varying concentrations of serum or purified albumin in the assay buffer.
Visualizations
Signaling Pathway of the Adenosine (B11128) A2a Receptor
The adenosine A2a receptor is a GPCR that couples to the Gs alpha subunit of the heterotrimeric G protein. Activation of the receptor by adenosine initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).
Caption: Adenosine A2a receptor signaling cascade.
Experimental Workflow for Investigating Serum Protein Impact
This workflow outlines the steps to assess how serum proteins influence the activity of this compound.
Caption: Workflow to assess serum protein effects.
Logical Relationship of this compound's Thiol Reactivity
This diagram illustrates the consequence of this compound's reactivity in a biological system.
Caption: Consequences of this compound's thiol reactivity.
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling SCH-202676
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of SCH-202676.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a desiccated environment at +4°C.[1][2] Some suppliers suggest storing it in a desiccator at room temperature.[3] Always refer to the manufacturer's specific instructions provided with the compound.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3] To prepare a stock solution, dissolve the compound in DMSO with gentle warming to achieve the desired concentration. It is sparingly soluble in a mixture of DMSO and PBS (pH 7.2) and insoluble in water.
Q3: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO are generally stable. However, the compound has been shown to be a sulphydryl-reactive agent. It can react with thiol-containing reagents such as dithiothreitol (B142953) (DTT), leading to its decomposition. Therefore, it is crucial to consider the compatibility of this compound with other components in your experimental buffer.
Q4: What are the known safety precautions for handling this compound?
As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or unexpected experimental results | Presence or absence of reducing agents like DTT in the assay buffer. This compound is known to interact with sulfhydryl groups, and its effects can be reversed by DTT. | Carefully control and document the concentration of any thiol-containing reagents in your experiments. Consider running control experiments with and without DTT to assess the specific impact of this compound's thiol reactivity. |
| Compound precipitation in aqueous buffer | This compound is insoluble in water. Adding a DMSO stock solution directly to an aqueous buffer at a high final concentration can cause precipitation. | Ensure the final concentration of DMSO in your assay is sufficient to maintain the solubility of this compound and is compatible with your experimental system. Perform solubility tests at your working concentrations. |
| Apparent non-specific binding or activity | This compound can exhibit nonspecific effects in functional assays, particularly in the absence of DTT. This is likely due to its reactivity with sulfhydryl groups on proteins other than the target receptor. | Include appropriate controls to distinguish between specific allosteric modulation and non-specific, thiol-related effects. The inclusion of DTT in the assay can help mitigate these non-specific interactions. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 348.26 g/mol (as hydrobromide) | |
| Formula | C₁₅H₁₃N₃S · HBr | |
| Solubility in DMSO | Up to 25 mM with gentle warming | |
| Solubility in DMSO | 40 mg/mL | |
| Solubility in DMF | 5 mg/mL | |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| IC₅₀ for various GPCRs | 0.1 - 1.8 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 25 mM).
-
Gently warm the solution and vortex until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Radioligand Binding Assay
Note: This is a generalized protocol. Specific concentrations and incubation times should be optimized for the G protein-coupled receptor (GPCR) of interest.
-
Prepare assay buffer. The composition will be specific to the receptor being studied. Be mindful of the inclusion or exclusion of DTT based on your experimental goals.
-
In a microplate, add the assay buffer, the radiolabeled ligand, and either vehicle (DMSO) or varying concentrations of this compound.
-
To initiate the binding reaction, add the membrane preparation containing the target GPCR.
-
Incubate the plate at a specific temperature and for a duration optimized for the receptor.
-
Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the effect of this compound on radioligand binding.
Visualizations
Caption: Experimental workflow for a radioligand binding assay with this compound.
Caption: Proposed mechanism of this compound action on GPCR signaling.
References
Validation & Comparative
A Comparative Analysis of SCH-202676 and Other GPCR Inhibitors in Adenosine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SCH-202676 with other well-characterized G protein-coupled receptor (GPCR) inhibitors, focusing on their effects on adenosine (B11128) receptors. Initially identified as a broad-spectrum allosteric modulator of GPCRs, subsequent research has redefined the mechanism of this compound, suggesting a more complex interaction involving thiol-dependent pathways. This comparison aims to offer an objective overview of its performance against established adenosine receptor antagonists, supported by experimental data.
Mechanism of Action: A Re-evaluation of this compound
This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) was first described as a novel allosteric modulator capable of inhibiting both agonist and antagonist binding to a variety of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1] However, further studies have revealed that the effects of this compound are sensitive to sulfhydryl-modifying agents. Its inhibitory actions on receptor-mediated G protein activity can be reversed by dithiothreitol (B142953) (DTT), suggesting that its mechanism is not one of true allosteric modulation but rather involves thiol modification on the receptor or associated proteins. This unique mechanism distinguishes it from classical competitive and allosteric antagonists.
Comparative Binding Affinities at Adenosine Receptors
This compound has been shown to inhibit radioligand binding to human adenosine A1, A2A, and A3 receptors with IC50 values in the sub-micromolar range.[2][3] The following table compares the binding affinities (Ki or IC50 values) of this compound with a selection of well-established adenosine receptor antagonists. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Primary Target(s) | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) | Notes |
| This compound | Adenosine A1, A2A, A3 | ~770 (IC50) | ~550 (IC50) | ~490 (IC50) | Thiol-dependent mechanism |
| Caffeine | Non-selective Adenosine Antagonist | ~12,000 - 40,000 | ~18,000 - 63,000 | ~50,000 | Non-selective, low micromolar affinity |
| DPCPX | A1 Selective Antagonist | 0.45 - 3.9 | 330 - 130,000 | >10,000 | High affinity and selectivity for A1 |
| Istradefylline (KW-6002) | A2A Selective Antagonist | ~841 | ~2.2 - 12 | ~1,500 | Orally active, approved for Parkinson's disease |
| ZM241385 | A2A Selective Antagonist | ~255 | ~0.4 - 0.8 | >10,000 | High affinity and selectivity for A2A |
| MRS1220 | A3 Selective Antagonist | ~305 (rat) | ~52 (rat) | ~0.65 | High affinity and selectivity for human A3 |
Functional Effects on Receptor Signaling
The functional consequences of receptor binding are critical for understanding a compound's pharmacological profile. While classical antagonists block agonist-induced signaling, the unique mechanism of this compound leads to more complex effects.
One of the key findings is that in the presence of DTT, this compound has been shown to have no direct effect on receptor-driven G protein activity, as measured by [35S]GTPγS binding assays. This contrasts with competitive antagonists which will rightward shift the agonist concentration-response curve in such functional assays.
This compound has also been observed to have differential effects on the dissociation kinetics of agonists and antagonists at adenosine receptors. For instance, it has been reported to slow antagonist dissociation at A1 receptors while accelerating it at A2A receptors.[2]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.
-
Membrane Preparation : Membranes from cells stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Buffer : A typical buffer is 50 mM Tris-HCl, pH 7.4.
-
Incubation : In a 96-well plate, cell membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, or [125I]AB-MECA for A3) at a concentration near its Kd, and various concentrations of the competing test compound (e.g., this compound or other antagonists).
-
Determination of Non-specific Binding : Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM NECA).
-
Equilibration : The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are then washed with ice-cold wash buffer.
-
Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay (General Protocol)
This functional assay measures the activation of G proteins following receptor stimulation by an agonist, and the ability of an antagonist to block this activation.
-
Membrane Preparation : As described for the radioligand binding assay.
-
Assay Buffer : Typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP, pH 7.4.
-
Incubation : Membranes are pre-incubated with the antagonist (e.g., this compound) at various concentrations.
-
Stimulation : An agonist for the receptor of interest is added at a concentration that elicits a submaximal response (e.g., EC80).
-
G protein Activation : [35S]GTPγS is added to initiate the binding reaction, which is allowed to proceed for a set time (e.g., 60 minutes at 30°C).
-
Termination and Separation : The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification : The amount of [35S]GTPγS bound to the G proteins on the filters is determined by scintillation counting.
-
Data Analysis : The ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is analyzed to determine its potency (IC50 or Kb).
Visualizing Pathways and Workflows
Adenosine Receptor Signaling Pathways
The following diagram illustrates the canonical signaling pathways for A1 and A2A adenosine receptors. A1 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Conversely, A2A receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: SCH-202676 Versus Traditional Orthosteric Antagonists for GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SCH-202676, a compound initially identified as a non-selective allosteric modulator, and traditional orthosteric antagonists for G protein-coupled receptors (GPCRs). We will delve into their distinct mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their characterization.
Executive Summary
Initially heralded as a promising allosteric modulator with broad-spectrum activity across numerous GPCRs, subsequent research has redefined the mechanism of this compound. Evidence strongly suggests that its effects are not mediated by true allosteric interactions but rather through a thiol-based mechanism, modifying sulfhydryl groups on the receptor. This contrasts sharply with traditional orthosteric antagonists, which function by competitively binding to the same site as the endogenous ligand. This fundamental difference in their interaction with GPCRs leads to distinct pharmacological profiles, affecting receptor binding, signaling, and potential therapeutic applications.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between this compound and traditional antagonists lies in their binding sites and the nature of their interaction with the receptor.
Traditional Orthosteric Antagonists: These ligands bind reversibly to the orthosteric site, the same pocket that the endogenous agonist occupies. Their mechanism is one of direct competition; they prevent the agonist from binding and activating the receptor. This "lock-and-key" model is the foundation of classical pharmacology.
This compound: Originally thought to bind to an allosteric site—a topographically distinct location from the orthosteric pocket—studies have revealed a more complex and non-classical mechanism. The activity of this compound is sensitive to the presence of reducing agents like dithiothreitol (B142953) (DTT), indicating that it likely modifies cysteine residues on the GPCR through a thiol-based interaction[1][2][3]. This covalent or quasi-irreversible modification alters the receptor's conformation and its ability to bind other ligands and activate signaling pathways.
Quantitative Comparison of Binding Affinities
The following tables summarize the inhibitory potencies (IC50 or Ki values) of this compound and various traditional orthosteric antagonists across several GPCRs. It is important to note that the inhibitory activity of this compound can be influenced by the assay conditions, particularly the presence of reducing agents.
Table 1: Adenosine Receptors
| Receptor | Compound | Ligand | Assay Type | IC50 / Ki (nM) | Reference |
| A1 | This compound | [³H]R-PIA (agonist) | Radioligand Binding | 770 | [4] |
| DPCPX | [³H]CHA | Radioligand Binding | 0.46 | [5] | |
| A2A | This compound | [³H]CGS21680 (agonist) | Radioligand Binding | 550 | |
| ZM241385 | [³H]SCH 58261 | Radioligand Binding | <1 | ||
| SCH-58261 | [³H]SCH 58261 | Radioligand Binding | <1 | ||
| A3 | This compound | [¹²⁵I]I-AB-MECA (agonist) | Radioligand Binding | 490 | |
| MRS 1220 | [¹²⁵I]AB-MECA | Radioligand Binding | 1.7 (KB) |
Table 2: Adrenergic and Muscarinic Receptors
| Receptor | Compound | Ligand | Assay Type | IC50 / Ki (nM) | Reference |
| α2A-Adrenergic | This compound | Agonist/Antagonist | Radioligand Binding | 500 | |
| Yohimbine | [³H]Rauwolscine | Radioligand Binding | 1-10 | ||
| Rauwolscine | [³H]Rauwolscine | Radioligand Binding | 1-10 | ||
| M1 Muscarinic | This compound | [³H]NMS (antagonist) | Radioligand Binding | Broad Inhibition | |
| Pirenzepine | [³H]NMS | Radioligand Binding | ~8 (pKi) | ||
| Telenzepine | [³H]NMS | Radioligand Binding | 2.4 |
Impact on Receptor Function and Signaling
Traditional Orthosteric Antagonists generally exhibit a simple, competitive antagonism. They shift the agonist dose-response curve to the right without affecting the maximal response. Their effects are typically reversible upon washout.
This compound demonstrates a more complex functional profile. It has been shown to inhibit both agonist and antagonist binding, often with steep Hill slopes, suggesting a non-competitive or allosteric-like interaction. In functional assays, it can abolish agonist-induced G protein activation. The DTT-sensitive nature of its effects complicates the interpretation of its functional activity as a true allosteric modulator.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of compounds like this compound and for comparing them to traditional ligands. Below are representative protocols for key assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Homogenize tissues or cells expressing the target GPCR in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound (e.g., this compound or a traditional antagonist).
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, GDP (to ensure G proteins are in their inactive state), varying concentrations of the agonist, and the test compound (this compound or a traditional antagonist).
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration in the presence and absence of the antagonist to determine the antagonist's effect on agonist potency and efficacy.
Conclusion
This compound represents a departure from the classical model of GPCR antagonism. While it effectively inhibits the function of a broad range of GPCRs, its mechanism appears to be rooted in thiol modification rather than true allosteric modulation. This has significant implications for its use as a pharmacological tool and for the interpretation of experimental data. In contrast, traditional orthosteric antagonists offer a more predictable and well-understood mechanism of action, making them reliable tools for competitive inhibition studies.
For researchers in drug development, the story of this compound serves as a crucial reminder of the importance of thoroughly characterizing the mechanism of action of novel compounds. While the allure of allosteric modulation is strong, careful experimental design, including the use of controls such as reducing agents, is necessary to distinguish true allosteric effects from other non-classical mechanisms of action. The choice between a compound like this compound and a traditional orthosteric antagonist will ultimately depend on the specific research question and the desired pharmacological profile.
References
Validating the Binding Site of SCH-202676: A Comparison with True Allosteric Modulators of G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SCH-202676 with established G-protein coupled receptor (GPCR) allosteric modulators. Initially lauded as a promising tool for studying a common allosteric site on various GPCRs, subsequent research has revealed a different mechanism of action for this compound, highlighting the critical importance of rigorous binding site validation. This document presents experimental data and detailed protocols to aid researchers in distinguishing between true allosteric modulation and non-specific compound activities.
Executive Summary
This compound, a thiadiazole compound, was first identified as an inhibitor of both agonist and antagonist binding to a wide array of GPCRs, suggesting it acted as an allosteric modulator at a conserved binding site.[1][2][3] However, later studies demonstrated that its effects are sensitive to the reducing agent dithiothreitol (B142953) (DTT), pointing towards a mechanism involving the modification of sulfhydryl groups on the receptor rather than a specific, reversible allosteric interaction.[4] This guide contrasts the biochemical profile of this compound with that of well-characterized, true allosteric modulators to underscore the experimental approaches necessary for validating a specific binding site.
Comparative Analysis of GPCR Modulators
The following table summarizes the key differences in the pharmacological profiles of this compound and representative true allosteric modulators. True allosteric modulators exhibit saturable and specific binding to a site topographically distinct from the orthosteric ligand binding pocket, leading to a change in the affinity and/or efficacy of the orthosteric ligand. In contrast, the effects of this compound are often non-saturable in the same manner and are abolished under reducing conditions, indicative of a non-specific chemical interaction.
| Feature | This compound | True Allosteric Modulators (Examples) |
| Proposed Mechanism | Thiol-reactive compound; modifies sulfhydryl groups on GPCRs.[4] | Bind to a specific allosteric site, inducing a conformational change in the receptor. |
| Target(s) | Promiscuous; affects a wide range of GPCRs including adrenergic, muscarinic, opioid, and dopaminergic receptors. | Typically selective for a specific GPCR or a subfamily of related GPCRs. |
| Binding Characteristics | Inhibition of radioligand binding is reversed by DTT. | Binding is reversible and not typically affected by reducing agents. |
| Functional Effect | Inhibition of agonist-induced G-protein activation, which is DTT-sensitive. | Can be positive (PAM), negative (NAM), or neutral (NAL) allosteric modulators, altering agonist potency (EC50) and/or efficacy (Emax). |
| Quantitative Data (Example) | α2a-adrenergic receptor: IC50 = 0.5 µM for inhibition of radioligand binding. Decreases Bmax with a slight increase in KD. | M2 Muscarinic Receptor (Alcuronium - PAM): Increases the affinity of the orthosteric antagonist N-methylscopolamine. M2 Muscarinic Receptor (Gallamine - NAM): Decreases the affinity of N-methylscopolamine. |
Experimental Protocols for Binding Site Validation
Accurate characterization of a compound's binding site is paramount in drug discovery and chemical biology. The following are detailed protocols for key experiments used to distinguish between true allosteric modulation and non-specific interactions.
Competitive Radioligand Binding Assay
This assay is used to determine if a test compound competes with a known radiolabeled ligand for binding to the receptor. For a suspected allosteric modulator, this assay can reveal changes in the affinity of the orthosteric radioligand.
a. Membrane Preparation:
-
Culture cells stably expressing the GPCR of interest to ~80-90% confluency in T175 flasks.
-
Wash the adherent cells with 10 mL of ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 10 mL of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors) and scraping the cells.
-
Homogenize the cell suspension using a Dounce homogenizer or by passing it through a 25-gauge needle multiple times.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
-
Store the membrane preparations at -80°C in aliquots.
b. Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of membrane preparation (typically 10-50 µg of protein).
-
50 µL of competing test compound at various concentrations.
-
50 µL of a fixed concentration of radioligand (e.g., [3H]-NMS for muscarinic receptors) typically at its Kd value.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled orthosteric ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through GF/C filter plates pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
Data analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation. For suspected thiol-reactive compounds, the entire assay should be repeated in the presence of 1 mM DTT. A significant shift in the IC50 value in the presence of DTT is indicative of a thiol-based mechanism.
[35S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. Allosteric modulators can alter the potency and/or efficacy of the agonist in this assay.
-
Prepare membranes as described in the radioligand binding assay protocol.
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of membrane preparation (10-20 µg of protein).
-
50 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4) containing the test compound at various concentrations.
-
50 µL of agonist at its EC50 concentration.
-
50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
-
To determine basal binding, omit the agonist. To determine non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filter plates.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plates, add scintillation cocktail, and count the radioactivity.
-
Data analysis: Plot the agonist-stimulated [35S]GTPγS binding against the log concentration of the test compound. For suspected thiol-reactive compounds, perform the assay in the presence and absence of 1 mM DTT. A loss of inhibitory effect in the presence of DTT suggests a thiol-based mechanism.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed (but later contested) mechanism of this compound, a typical GPCR signaling pathway, and the experimental workflow for validating a true allosteric modulator.
References
- 1. revvity.com [revvity.com]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of SCH-202676: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity profile of SCH-202676 across various G protein-coupled receptor (GPCR) families. This document objectively compares its performance with alternative compounds and presents supporting experimental data to inform future research and development endeavors.
Initially identified as a novel allosteric modulator with broad-spectrum activity, this compound has been shown to interact with a wide range of GPCRs, including adenosine (B11128), opioid, adrenergic, muscarinic, and dopaminergic receptors. However, subsequent research has raised critical questions about its mechanism of action, suggesting that its effects may be attributable to its reactivity with thiol groups on receptors rather than true allosteric modulation. This guide delves into the available data to provide a clear and objective overview of this compound's pharmacological profile.
Quantitative Analysis of GPCR Interactions
The following tables summarize the available quantitative data on the interaction of this compound and selected alternative compounds with various GPCRs.
Table 1: Binding Affinity of this compound at Various GPCRs
| Receptor Family | Receptor Subtype | Ligand | Assay Type | Parameter | Value (µM) | Reference |
| Adenosine | Human A1 | This compound | Radioligand Binding | IC50 | 0.5 - 0.8 | [1] |
| Human A2A | This compound | Radioligand Binding | IC50 | 0.5 - 0.8 | [1] | |
| Human A3 | This compound | Radioligand Binding | IC50 | 0.5 - 0.8 | [1] | |
| Adrenergic | Human α2A | This compound | Radioligand Binding | IC50 | 0.5 | [2] |
| Purinergic | Human P2Y1 | This compound | Radioligand Binding | - | No effect | [1] |
| Opioid | Human µ | This compound | Radioligand Binding | - | Inhibition observed | |
| Human δ | This compound | Radioligand Binding | - | Inhibition observed | ||
| Human κ | This compound | Radioligand Binding | - | Inhibition observed | ||
| Muscarinic | Human M1 | This compound | Radioligand Binding | - | Inhibition observed | |
| Human M2 | This compound | Radioligand Binding | - | Inhibition observed | ||
| Dopaminergic | Human D1 | This compound | Radioligand Binding | - | Inhibition observed | |
| Human D2 | This compound | Radioligand Binding | - | Inhibition observed |
Table 2: Comparative Profile of this compound and Alternative Compounds at the A1 Adenosine Receptor
| Compound | Mechanism of Action | Assay Type | Parameter | Value (µM) |
| This compound | Putative Allosteric Modulator / Thiol-reactive | Radioligand Binding | IC50 | 0.5 - 0.8 |
| PD 81,723 | Selective A1 Allosteric Enhancer | Functional Assay | Potentiation | - |
| MIPS521 | Selective A1 Positive Allosteric Modulator | Radioligand Binding | Kᵢ | ~8 |
| N-Ethylmaleimide (NEM) | Thiol-alkylating agent | Radioligand Binding | - | Alters agonist binding |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
These assays were employed to determine the binding affinity of this compound for various GPCRs. The general protocol is as follows:
-
Membrane Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., A1, A2A, A3 adenosine, α2A-adrenergic receptors) were prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet was resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation was incubated with a specific radioligand for the receptor of interest (e.g., [³H]DPCPX for A1 adenosine receptor, [³H]rauwolscine for α2A-adrenergic receptor) and varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture was incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters were then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled competing ligand. Specific binding was calculated by subtracting non-specific binding from total binding. IC50 values were determined by non-linear regression analysis of the competition binding data.
Functional Assays ([³⁵S]GTPγS Binding Assay)
This assay was used to assess the functional consequences of this compound on receptor-mediated G protein activation.
-
Membrane Preparation: Similar to the radioligand binding assays, membranes expressing the receptor of interest were prepared.
-
Assay Buffer: The assay was performed in a buffer containing GDP to allow for agonist-stimulated G protein activation.
-
Reaction Mixture: Membranes were incubated with the test compound (this compound), a known agonist for the receptor, and [³⁵S]GTPγS.
-
Incubation: The reaction was incubated at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: The reaction was stopped by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G proteins was quantified.
-
Data Analysis: The agonist-stimulated [³⁵S]GTPγS binding was measured in the presence and absence of this compound to determine its effect on receptor function. A crucial variation in these experiments was the inclusion or exclusion of dithiothreitol (B142953) (DTT), a reducing agent. In the presence of DTT, the effects of this compound on G protein activation were abolished for several Gi-coupled receptors, suggesting a thiol-based mechanism of action.
Signaling Pathways and Experimental Workflows
To visualize the context of this compound's action, a representative signaling pathway for the A1 adenosine receptor and a typical experimental workflow are illustrated below.
Discussion and Conclusion
The available evidence indicates that this compound inhibits the binding of ligands to a diverse range of GPCRs, including adenosine, adrenergic, opioid, muscarinic, and dopaminergic receptors, with IC50 values in the sub-micromolar to low micromolar range. This broad cross-reactivity initially suggested a novel mechanism of allosteric modulation targeting a common structural motif across these receptor families.
However, a critical finding that challenges this interpretation is the thiol-reactivity of this compound. Studies have shown that in the presence of the reducing agent DTT, the inhibitory effects of this compound on the function of several Gi-coupled receptors are abolished. This strongly suggests that this compound may act by covalently modifying cysteine residues on the receptors or associated proteins, rather than through a reversible allosteric interaction. This is further supported by the observation that its effects are often irreversible or slowly reversible.
In comparison, selective allosteric modulators like PD 81,723 and MIPS521 for the A1 adenosine receptor offer a more targeted approach to modulating GPCR function. These compounds enhance the binding and/or function of the endogenous ligand without directly activating the receptor themselves, providing a finer level of control over signaling pathways.
The thiol-alkylating agent N-ethylmaleimide (NEM) serves as a relevant comparator for the proposed mechanism of action of this compound. NEM is known to covalently modify cysteine residues and has been shown to alter the binding and function of various GPCRs, including adenosine and adrenergic receptors. The similar, albeit not identical, profiles of NEM and this compound at some receptors lend further credence to the thiol-reactivity hypothesis for this compound.
References
- 1. Treatment with N-ethylmaleimide selectively reduces adenosine receptor-mediated decreases in cyclic AMP accumulation in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of SCH-202676: A Comparative Guide to its Biochemical Evaluation
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. SCH-202676, initially lauded as a universal allosteric modulator of G protein-coupled receptors (GPCRs), presents a compelling case study in the complexities of drug-receptor interactions. This guide provides a comparative analysis of biochemical assays used to elucidate the action of this compound, offering a framework for its evaluation against other GPCR-targeting compounds.
Initially, this compound was identified as an inhibitor of both agonist and antagonist binding to a variety of GPCRs, including adenosine (B11128), opioid, adrenergic, and muscarinic receptors.[1][2] This broad activity suggested a novel mechanism targeting a common structural motif among these receptors. However, further investigations have revealed a more nuanced and critical aspect of its function: a dependence on the redox environment. It is now understood that this compound's effects are likely mediated through the modification of sulfhydryl groups on the receptor, a mechanism sensitive to reducing agents like dithiothreitol (B142953) (DTT).[3][4][5] This guide will delve into the biochemical assays that have been instrumental in confirming this mechanism and provide a comparative look at its performance.
Comparative Analysis of this compound Activity
The following tables summarize the quantitative data from key biochemical assays used to characterize the effects of this compound on various GPCRs.
| Compound | Receptor | Assay Type | Measured Parameter | Value | Reference |
| This compound | α2a-Adrenergic Receptor | Radioligand Binding ([3H]UK-14,304 - agonist) | IC50 | 0.5 µM | |
| This compound | α2a-Adrenergic Receptor | Radioligand Binding ([3H]Yohimbine - antagonist) | IC50 | 0.5 µM | |
| This compound | Adenosine A1 Receptor | Radioligand Binding | IC50 | 0.5 - 0.8 µM | |
| This compound | Adenosine A2A Receptor | Radioligand Binding | IC50 | 0.5 - 0.8 µM | |
| This compound | Adenosine A3 Receptor | Radioligand Binding | IC50 | 0.5 - 0.8 µM | |
| This compound | 3CLpro | Enzyme Inhibition | IC50 | 0.655 µM |
| Compound | Receptor | Effect on Ligand Dissociation | Reference |
| This compound (10 µM) | Adenosine A1 Receptor | Slows antagonist dissociation | |
| This compound (10 µM) | Adenosine A2A Receptor | Accelerates antagonist dissociation | |
| This compound (10 µM) | Adenosine A3 Receptor | Accelerates agonist dissociation |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the principal biochemical assays used to characterize this compound.
Radioligand Binding Assays
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the target receptor (e.g., HEK293 or CHO cells).
-
Incubation: Membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Inhibition curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is then determined.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to GPCRs. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, which can be measured using the non-hydrolyzable GTP analog, [35S]GTPγS.
Protocol:
-
Membrane Preparation: Prepare membranes from tissues or cells expressing the receptor of interest.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (e.g., this compound), a receptor agonist, and [35S]GTPγS.
-
DTT Control: A critical step for studying this compound is to perform the assay in the presence and absence of DTT (typically 1 mM) to assess the impact of the reducing environment.
-
Separation: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins is captured on filters.
-
Detection: Radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the effect of the test compound on agonist-stimulated [35S]GTPγS binding.
cAMP Functional Assay
This assay is used to measure the activation or inhibition of adenylyl cyclase, an enzyme downstream of Gs and Gi-coupled receptors.
Protocol:
-
Cell Culture: Cells expressing the target receptor are cultured in appropriate media.
-
Treatment: Cells are treated with the test compound in the presence or absence of a known agonist or antagonist.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing methods like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of adenosine receptors and the proposed mechanism of action for this compound.
Caption: Adenosine receptor signaling pathway.
Caption: Proposed mechanism of this compound action.
Conclusion
The story of this compound serves as a critical reminder of the importance of rigorous biochemical and functional characterization in drug discovery. While initially promising as a broad-spectrum allosteric modulator, its thiol-reactive nature fundamentally alters its classification and potential therapeutic applications. The biochemical assays detailed in this guide, particularly the use of DTT as a control in functional assays, are indispensable for distinguishing true allosteric modulation from off-target covalent modifications. For researchers working on GPCRs, the multifaceted evaluation of compounds like this compound provides a robust framework for uncovering their true mechanism of action, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH-202676: A Broad-Spectrum Modulator with Nuanced Selectivity for GPCR Subtypes
For Researchers, Scientists, and Drug Development Professionals
The compound SCH-202676, a novel thiadiazole derivative, has garnered attention in the scientific community for its unique ability to modulate the function of a wide array of G protein-coupled receptors (GPCRs). Initially identified as an inhibitor of both agonist and antagonist binding, its activity profile suggests a complex interaction with this critical family of cell surface receptors. This guide provides a comprehensive comparison of this compound's selectivity for various GPCR subtypes, supported by experimental data and detailed protocols, to aid researchers in its potential application and in the design of future investigations.
Overview of this compound's Interaction with GPCRs
This compound has been demonstrated to inhibit radioligand binding to a structurally diverse range of GPCRs, including opioid (μ, δ, and κ), adrenergic (α and β), muscarinic (M1 and M2), and dopaminergic (D1 and D2) receptors.[1][2][3] This broad activity profile initially suggested that this compound might interact with a common structural motif present across a large number of GPCRs.[1][2] However, further investigations have revealed a more intricate mechanism of action, with some studies proposing that its effects are mediated through thiol modification rather than a classic allosteric interaction, as its activity can be reversed by the reducing agent dithiothreitol (B142953) (DTT).
Despite its promiscuous activity, this compound exhibits a degree of selectivity, particularly within the purinergic receptor family. It effectively inhibits radioligand binding to human adenosine (B11128) A1, A2A, and A3 receptors but has no effect on the P2Y1 nucleotide receptor. This differential activity highlights a nuanced selectivity that warrants further exploration.
Comparative Analysis of Binding Affinities
The following table summarizes the inhibitory activity of this compound across various GPCR subtypes, providing a quantitative comparison of its potency.
| Receptor Subtype | Ligand | Assay Type | Species | IC50 (µM) | Reference |
| α2A-Adrenergic | Agonist/Antagonist | Radioligand Binding | Human | 0.5 | |
| Adenosine A1 | Radiolabeled Ligand | Radioligand Binding | Human | 0.5 - 0.8 | |
| Adenosine A2A | Radiolabeled Ligand | Radioligand Binding | Human | 0.5 - 0.8 | |
| Adenosine A3 | Radiolabeled Ligand | Radioligand Binding | Human | 0.5 - 0.8 | |
| P2Y1 | Radiolabeled Ligand | Radioligand Binding | Human | No effect |
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action, the following diagrams illustrate a generic GPCR signaling cascade and a typical radioligand binding assay workflow used to determine its inhibitory activity.
Caption: Generic GPCR signaling pathway illustrating potential modulation by this compound.
Caption: Workflow of a competitive radioligand binding assay to determine the IC50 of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the activity of this compound.
Radioligand Binding Assays
Objective: To determine the inhibitory potency (IC50) of this compound on the binding of a radiolabeled ligand to a specific GPCR subtype.
Materials:
-
Cell membranes prepared from cells heterologously expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]DPN for opioid receptors).
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding determination, a separate set of wells will contain a high concentration of a known unlabeled ligand for the receptor.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
[35S]GTPγS Binding Assay
Objective: To assess the functional effect of this compound on GPCR-mediated G protein activation.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[35S]GTPγS, a non-hydrolyzable analog of GTP.
-
GDP.
-
Agonist for the GPCR of interest.
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and EDTA).
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.
-
In a multi-well plate, combine the membranes, [35S]GTPγS, agonist, and varying concentrations of this compound.
-
Incubate the mixture at 30°C for a specified time to allow for G protein activation and [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the effect of this compound on agonist-stimulated [35S]GTPγS binding.
Comparison with Alternatives
Given the broad-spectrum activity of this compound, "alternatives" are typically compounds with high selectivity for a specific GPCR subtype. For instance, in the context of adenosine receptors, compounds like SCH-58261 and ZM241385 are highly selective A2A receptor antagonists and are often used as tool compounds to probe the function of this specific subtype. Unlike this compound, which impacts A1, A2A, and A3 receptors, these alternatives allow for the dissection of signaling pathways mediated by a single receptor subtype. The choice between using a broad-spectrum modulator like this compound and a subtype-selective compound depends entirely on the research question. This compound may be useful for identifying GPCRs with a particular binding pocket or for studies where broad inhibition is desired, while subtype-selective compounds are essential for target validation and understanding the physiological role of a specific receptor.
Conclusion
This compound presents a complex pharmacological profile. While it demonstrates activity across a wide range of GPCRs, suggesting a lack of broad subtype selectivity, it also exhibits clear selectivity within the purinergic receptor family by affecting adenosine receptors but not the P2Y1 receptor. The debate surrounding its mechanism of action—whether it is a true allosteric modulator or acts via thiol modification—adds another layer of complexity to its characterization. Researchers should consider this multifaceted nature when employing this compound in their studies. For investigations requiring the modulation of a specific GPCR subtype, the use of well-characterized, highly selective ligands remains the more prudent approach. However, the unique properties of this compound may open avenues for exploring commonalities in GPCR structure and function.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors. (2001) | Ahmad Fawzi | 89 Citations [scispace.com]
A Comparative Analysis of SCH-202676 and Covalent GPCR Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SCH-202676 and known covalent G-protein coupled receptor (GPCR) modulators. It delves into their mechanisms of action, binding characteristics, and the experimental frameworks used to evaluate them.
Initially explored as a potential allosteric modulator for a broad range of GPCRs, this compound has since been reclassified. Groundbreaking research has revealed that its modulatory effects stem from thiol modification of sulfhydryl groups on receptors, a mechanism sensitive to reducing agents, rather than a true allosteric or covalent interaction. This guide will compare the biochemical properties of this compound with those of confirmed covalent GPCR modulators, offering insights into their distinct interaction profiles.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and selected examples of true covalent GPCR modulators, providing a basis for their comparative assessment.
Table 1: Binding Affinity and Potency of this compound
| Compound | Target Receptor | Assay Type | Measured Parameter | Value | Reference |
| This compound | α2a-adrenergic | Radioligand Binding | IC50 | 0.5 µM | [1] |
| This compound | Adenosine A3 | Functional Assay | Effect | Selectively accelerates agonist dissociation | [2] |
| This compound | Adenosine A1 | Functional Assay | Effect | Slows antagonist dissociation | [2] |
| This compound | Adenosine A2A | Functional Assay | Effect | Accelerates antagonist dissociation | [2] |
Table 2: Binding Affinity of Known Covalent GPCR Modulators
| Compound | Target Receptor | Modality | Assay Type | Measured Parameter | Value | Reference |
| AM3677 | Cannabinoid CB1 | Covalent Probe | Radioligand Binding | Ki | 1.3 nM | [3] |
| AM3661 | Cannabinoid CB1 | Covalent Probe | Radioligand Binding | Ki | 0.9 nM | |
| LUF7445 | Adenosine A2A | Covalent Antagonist | Radioligand Binding | Apparent Affinity | Nanomolar range | |
| PSB-21500 | Adenosine A2B | Covalent Antagonist | Radioligand Binding | Apparent Ki | 10.6 nM | |
| BETP | GLP-1R | Covalent Allosteric Modulator | Not Specified | Not Specified | Not Specified | |
| Compound 2 | mGlu2 | Covalent Positive Allosteric Modulator | [3H]JNJ-46281222 displacement | pKi | 8.12 |
Experimental Protocols
The characterization of compounds like this compound and covalent GPCR modulators relies on a suite of specialized biochemical and pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are fundamental to determining the affinity of a ligand for its receptor.
-
Objective: To measure the binding of a radiolabeled ligand to a receptor and determine the affinity (Kd) and binding site density (Bmax) or the inhibitory constant (Ki) of a competing unlabeled ligand.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissues.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-agonist or [3H]-antagonist) in a suitable buffer. For competition assays, varying concentrations of the unlabeled test compound (like this compound or a covalent modulator) are included.
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Separation: Bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. Data are then analyzed using non-linear regression to determine Kd, Bmax, or IC50 values. The IC50 is converted to a Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins, which is an early event in the GPCR signaling cascade.
-
Objective: To determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
-
General Protocol:
-
Membrane Preparation: As in the radioligand binding assay, membranes containing the GPCR of interest are prepared.
-
Incubation: Membranes are incubated with GDP (to ensure G proteins are in their inactive state), varying concentrations of the test compound, and a fixed concentration of [35S]GTPγS.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the membranes and terminated after a specific time by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins on the filter is quantified by scintillation counting.
-
Data Analysis: Agonists will stimulate [35S]GTPγS binding, while antagonists will block the effect of an agonist. Inverse agonists will decrease the basal [35S]GTPγS binding.
-
Washout Experiments
Washout experiments are crucial for determining the reversibility of a ligand's binding, a key characteristic that distinguishes covalent from non-covalent interactions.
-
Objective: To assess whether a compound's effect persists after its removal from the assay medium.
-
General Protocol:
-
Pre-incubation: Cells or membranes are incubated with the test compound for a defined period to allow for binding.
-
Washing: The cells or membranes are then washed multiple times with fresh, compound-free buffer to remove any unbound and reversibly bound ligand.
-
Functional Assay: A functional assay (e.g., GTPγS binding or a downstream signaling assay) is then performed to measure the residual effect of the pre-incubated compound.
-
Data Analysis: A persistent effect after washing suggests a covalent or very slowly dissociating interaction, whereas a loss of effect indicates reversible binding. For this compound, its effects were found to be reversible, which was an early indicator that it does not form a stable covalent bond.
-
Signaling Pathways and Mechanisms of Action
The interaction of a modulator with its target GPCR initiates a cascade of intracellular events. The nature of this interaction dictates the subsequent signaling pathway.
This compound: A Thiol-Reactive Modulator
Initial studies suggested this compound acted as an allosteric modulator at multiple GPCRs. However, further investigation revealed its mechanism to be dependent on the presence of free sulfhydryl (-SH) groups on the receptor. Its effects are reversed by the reducing agent dithiothreitol (B142953) (DTT), indicating a thiol-based mechanism of action rather than a stable covalent bond formation. This suggests that this compound likely forms a reversible disulfide bond or other thiol-reactive adduct with cysteine residues on the GPCR.
Covalent GPCR Modulators: Irreversible Binding and Prolonged Signaling
True covalent modulators contain a reactive functional group (a "warhead") that forms a stable, irreversible bond with a specific amino acid residue on the GPCR. This leads to prolonged or permanent modulation of receptor activity. The targeted residue is often a non-conserved amino acid, which can provide a basis for receptor subtype selectivity.
Comparative Workflow for Modulator Characterization
The evaluation of a novel GPCR modulator, whether potentially covalent or not, follows a systematic workflow to elucidate its mechanism of action and pharmacological profile.
References
Off-target screening of SCH-202676 against a panel of kinases
Lack of Public Data on Kinase Selectivity of SCH-202676
Despite a thorough review of publicly available scientific literature, no data from off-target screening of this compound against a broad panel of kinases has been identified. The primary focus of existing research on this compound has been its activity as an allosteric modulator of G protein-coupled receptors (GPCRs).
This compound, a novel thiadiazole compound, has been characterized as an inhibitor of both agonist and antagonist binding to a variety of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1] One study noted that this compound did not inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), but this was an isolated finding and not part of a comprehensive kinase panel screening.[1] Further research has suggested that the modulatory effects of this compound on GPCRs may be due to thiol modification rather than a true allosteric mechanism.
Without specific data on the kinase selectivity of this compound, a direct comparison with other compounds regarding their kinase inhibition profiles is not possible.
To provide a framework for how such a comparison would be presented if data were available, the following sections outline a typical structure for a comparison guide on kinase inhibitor selectivity.
Hypothetical Kinase Selectivity Profile of a Test Compound
This section serves as an illustrative example of how the kinase screening data for a compound like this compound would be presented. The data and comparisons used here are hypothetical and for demonstration purposes only.
Comparative Analysis of Kinase Inhibition
The selectivity of a compound is a critical factor in its development as a therapeutic agent. A broad screening against a panel of kinases can reveal potential off-target effects that might lead to adverse events or provide opportunities for drug repositioning. In a typical study, a compound would be tested at a specific concentration (e.g., 1 µM) against a large number of kinases to identify potential hits. Follow-up dose-response assays are then performed on these hits to determine the IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.
For a comparative analysis, the IC50 values of the test compound would be presented alongside those of other relevant inhibitors against a panel of selected kinases.
Table 1: Hypothetical Kinase Inhibition Profile of a Test Compound Compared to Known Inhibitors
| Kinase Target | Test Compound (IC50, nM) | Comparator A (IC50, nM) | Comparator B (IC50, nM) |
| Target Kinase X | 15 | 10 | 25 |
| Off-Target Kinase 1 | >10,000 | 500 | 150 |
| Off-Target Kinase 2 | 1,200 | 8,000 | 2,500 |
| Off-Target Kinase 3 | 850 | >10,000 | 750 |
| Off-Target Kinase 4 | >10,000 | 2,000 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below is a generalized protocol for a common in vitro kinase assay.
LanthaScreen™ Eu Kinase Binding Assay (Illustrative Protocol)
This assay is a competitive displacement assay that measures the binding of a test compound to the active site of a kinase.
-
Reagents:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Eu-labeled Anti-Tag Antibody.
-
Alexa Fluor™ 647-labeled Kinase Tracer.
-
Recombinant Kinase of interest.
-
Test Compound (e.g., this compound) and control inhibitors.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the kinase buffer.
-
In a 384-well plate, add the test compound, Eu-labeled antibody, and the kinase tracer.
-
Add the recombinant kinase to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflow
Diagrams can effectively illustrate complex experimental processes. The following is a Graphviz diagram representing a typical workflow for off-target kinase screening.
References
Unveiling the Nature of SCH-202676 Binding: A Comparative Guide to Receptor Interaction Reversibility
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the binding characteristics of SCH-202676, a notable allosteric modulator of G protein-coupled receptors (GPCRs). Through a comparative lens, we delve into the experimental validation of its binding reversibility, contrasting its profile with both reversible and irreversible receptor antagonists.
This compound has been identified as a unique compound that influences the binding of both agonists and antagonists to a wide array of GPCRs, including adenosine (B11128), adrenergic, opioid, muscarinic, and dopaminergic receptors.[1] A key characteristic highlighted in foundational studies is the reversible nature of its interaction with these receptors. This guide will present the supporting evidence for this reversibility, compare it with ligands exhibiting different binding kinetics, and provide detailed experimental protocols for validation.
Quantitative Analysis of Ligand Binding
To understand the interaction of this compound with its target receptors, it is crucial to examine its binding affinity. The following table summarizes the inhibitory potency (IC50) of this compound against various GPCRs, providing a quantitative measure of its ability to displace radiolabeled ligands.
| Receptor Subtype | Radioligand | IC50 of this compound (µM) | Reference |
| Alpha-2a Adrenergic | - | 0.5 | [1] |
| Adenosine A1 | - | 0.77 ± 0.10 | [2] |
| Adenosine A2A | - | 0.55 ± 0.19 | [2] |
| Adenosine A3 | - | 0.49 ± 0.18 | [2] |
Comparative Analysis of Binding Reversibility
The reversibility of a ligand-receptor interaction is a critical determinant of its pharmacological profile. A reversible antagonist binds to a receptor and can subsequently dissociate, allowing the receptor to return to its unbound state. In contrast, an irreversible antagonist, often through covalent bond formation, permanently blocks the receptor.
This compound: A Reversible Modulator
Experimental evidence strongly supports the reversible binding of this compound. A key study demonstrated that pre-incubation of plasma membranes with 10 µM this compound did not affect the subsequent binding of a radioligand to either the alpha-2a-adrenergic receptor or the dopaminergic D1 receptor. This finding indicates that this compound can be effectively "washed out," restoring the receptor's capacity to bind other ligands.
However, it is important to note a study that suggests an alternative mechanism for this compound's action. This research proposes that the compound may modulate GPCRs through thiol modification, and its effects can be reversed by the reducing agent dithiothreitol (B142953) (DTT). This introduces a nuanced perspective on its reversibility, suggesting a chemical interaction that is nonetheless reversible under specific conditions.
Comparative Ligands:
To provide a clear context for the reversibility of this compound, its binding characteristics are compared with known reversible and irreversible antagonists for two major GPCR families: adenosine and adrenergic receptors.
| Ligand | Target Receptor Family | Binding Nature | Mechanism of Action |
| This compound | Adenosine, Adrenergic, etc. | Reversible | Allosteric modulation; potentially thiol-sensitive interaction. |
| PSB-1115 | Adenosine A2B | Reversible | Competitive antagonist. |
| PSB-21500 | Adenosine A2B | Irreversible | Forms a stable covalent sulfonamide bond with the receptor. |
| Phentolamine | Alpha-Adrenergic | Reversible | Competitive antagonist. |
| Phenoxybenzamine | Alpha-Adrenergic | Irreversible | Forms a covalent bond with the alpha-adrenergic receptor, leading to permanent deactivation. |
Experimental Protocols
Validating the reversibility of a ligand-receptor interaction is paramount in drug discovery. The following protocols outline the key experiments used to make this determination.
Radioligand Binding Assay: Competition Analysis
This assay is used to determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-DPCPX for adenosine A1 receptors)
-
Unlabeled test compound (this compound or comparator)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Washout Experiment to Determine Reversibility
This experiment directly assesses whether the binding of a test compound is reversible by attempting to "wash" it off the receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Test compound (e.g., this compound)
-
Radiolabeled ligand
-
Centrifugation equipment
-
Assay buffer
Procedure:
-
Pre-incubation: Incubate the cell membranes with a high concentration of the test compound (e.g., 10x Ki) for a sufficient duration to allow for binding.
-
Washout: Pellet the membranes by centrifugation and discard the supernatant containing the unbound test compound. Resuspend the pellet in fresh, ice-cold assay buffer. Repeat this wash step multiple times (e.g., 3-5 times) to thoroughly remove the unbound compound.
-
Radioligand Binding: After the final wash, resuspend the membrane pellet in assay buffer. Perform a radioligand binding assay (as described above) using a single concentration of the radiolabeled ligand to assess the number of available binding sites.
-
Comparison: Compare the specific binding of the radioligand in the washed membranes to that in control membranes that were not pre-incubated with the test compound.
-
Reversible Binding: If the test compound is reversible, the radioligand binding in the washed membranes will be similar to the control membranes.
-
Irreversible Binding: If the test compound is irreversible, the radioligand binding in the washed membranes will be significantly reduced compared to the control, as the receptors remain occupied by the test compound.
-
Visualizing Molecular Interactions and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate a representative GPCR signaling pathway and the workflow for a washout experiment.
Caption: Alpha-2a Adrenergic Receptor Signaling Pathway.
Caption: Workflow for Validating Binding Reversibility.
References
The Curious Case of SCH-202676: A Comparison with True Allosteric Modulators of GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SCH-202676 and other purported allosteric modulators of G protein-coupled receptors (GPCRs). Initially lauded as a universal allosteric modulator, subsequent research has revealed a more complex and cautionary tale for this compound, highlighting the critical importance of rigorous mechanistic validation in drug discovery. We present a comparison of its biochemical and functional profile with that of well-characterized positive and negative allosteric modulators, supported by experimental data and detailed protocols.
Introduction: The Allure and Controversy of this compound
This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) first emerged as a promising pharmacological tool, appearing to allosterically modulate a wide array of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors[1][2][3]. It was initially reported to inhibit both agonist and antagonist binding to these receptors in a reversible manner, suggesting a unique, widespread allosteric mechanism[1][2]. This broad activity profile garnered significant interest, as it suggested the existence of a common allosteric site across diverse GPCRs.
However, the narrative of this compound as a true allosteric modulator has been challenged by findings that its effects are highly sensitive to the presence of reducing agents. Specifically, the effects of this compound on G protein activation are abolished in the presence of dithiothreitol (B142953) (DTT), pointing towards a mechanism involving the modification of sulfhydryl groups on the receptor or associated proteins rather than a classical allosteric interaction. This has led to the reclassification of this compound as a thiol-reactive compound, a critical distinction for researchers employing it as a pharmacological probe.
In contrast, true allosteric modulators bind to a topographically distinct site from the orthosteric ligand binding pocket, inducing a conformational change in the receptor that can enhance (positive allosteric modulators, PAMs) or diminish (negative allosteric modulators, NAMs) the effects of the endogenous ligand. This guide will compare the reported effects of this compound with those of representative true allosteric modulators to highlight the key differences in their mechanisms of action.
Comparative Data Presentation
The following tables summarize the quantitative data for this compound and representative allosteric modulators.
Table 1: Effects of this compound on Radioligand Binding to Various GPCRs
| Receptor Target | Radioligand | Effect of this compound | IC50 | Reference |
| α2a-adrenergic | Agonist & Antagonist | Inhibition of binding, decreased Bmax, slight increase in KD | 0.5 µM | |
| µ-opioid | Agonist & Antagonist | Inhibition of binding | Micromolar range | |
| δ-opioid | Agonist & Antagonist | Inhibition of binding | Micromolar range | |
| κ-opioid | Agonist & Antagonist | Inhibition of binding | Micromolar range | |
| Muscarinic M1 | Antagonist ([³H]NMS) | Inhibition of binding | Micromolar range | |
| Dopaminergic D1 | Not specified | Inhibition of binding | Not specified | |
| Dopaminergic D2 | Not specified | Inhibition of binding | Not specified | |
| Adenosine A1, A2A, A3 | Not specified | Inhibition of binding | 0.5 - 0.8 µM |
Table 2: Comparison of this compound with a Positive Allosteric Modulator (AEA061) and a Negative Allosteric Modulator (MT7)
| Feature | This compound | AEA061 (A2aR PAM) | MT7 (M1R NAM) |
| Mechanism | Thiol-reactive, not a true allosteric modulator | Positive Allosteric Modulator | Negative Allosteric Modulator |
| Effect on Agonist Binding Affinity (Kd) | Slight Increase | Enhances affinity (1.8-fold) | Does not directly compete, but inhibits agonist-mediated signaling |
| Effect on Receptor Number (Bmax) | Decrease | Enhances Bmax (3-fold) | No direct effect on antagonist Bmax |
| Effect on Agonist Efficacy | Inhibition of agonist-induced activation | Enhances efficacy (2.1 to 11.5-fold) | Inhibits agonist-mediated G protein activation |
| Effect on Agonist Potency (EC50) | Not applicable (inhibitory) | Increases potency (leftward shift in dose-response) | Decreases potency (rightward shift in dose-response) |
| DTT Sensitivity | Effects are reversed by DTT | Effects are not DTT-sensitive | Effects are not DTT-sensitive |
| Receptor Specificity | Broad (multiple GPCRs) | Selective for A2aR | Highly selective for M1R |
| Reference |
Signaling Pathways and Experimental Workflows
Diagram 1: Canonical GPCR Signaling Pathway
Caption: Canonical GPCR signaling pathway showing orthosteric and allosteric ligand binding sites.
Diagram 2: Experimental Workflow for Characterizing a Purported Allosteric Modulator
Caption: Workflow for characterizing a purported allosteric modulator, including a critical DTT control.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the effect of a test compound on the binding of a known radiolabeled ligand to a GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-agonist or [³H]-antagonist)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Non-specific binding determinator (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, test compound or vehicle, radiolabeled ligand at a concentration near its Kd, and cell membranes.
-
For determining non-specific binding, a separate set of wells should contain the non-specific binding determinator instead of the test compound.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G proteins by a GPCR in response to an agonist, and its modulation by a test compound.
Materials:
-
Cell membranes expressing the target GPCR
-
[³⁵S]GTPγS
-
Agonist for the target GPCR
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (to stabilize the inactive state of G proteins)
-
DTT (for control experiments)
-
Non-specific binding determinator (unlabeled GTPγS)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Pre-incubate cell membranes with the test compound or vehicle in the assay buffer containing GDP on ice.
-
Initiate the binding reaction by adding the agonist and [³⁵S]GTPγS.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
For DTT control, perform the assay in the presence and absence of 1 mM DTT.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration in the presence and absence of the test compound to determine its effect on agonist potency and efficacy.
cAMP Accumulation Assay
Objective: To measure the functional consequence of Gs or Gi-coupled GPCR activation by quantifying the production of the second messenger cAMP.
Materials:
-
Whole cells expressing the target GPCR
-
Agonist for the target GPCR
-
Test compound
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Forskolin (for Gi-coupled receptors to stimulate basal cAMP levels)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Seed cells in a multi-well plate and grow to confluence.
-
Replace the growth medium with stimulation buffer containing a phosphodiesterase inhibitor and pre-incubate.
-
For Gi-coupled receptors, stimulate with forskolin.
-
Add the test compound followed by the agonist at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the detection kit protocol.
-
Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist in the presence and absence of the test compound to determine its effect on the agonist dose-response curve.
Conclusion
The story of this compound serves as a critical reminder of the complexities in pharmacological research. While initially appearing as a promiscuous allosteric modulator, further investigation revealed its mechanism to be dependent on thiol reactivity, distinguishing it fundamentally from true allosteric modulators like AEA061 and MT7. True allosteric modulators offer the potential for greater receptor subtype selectivity and a more nuanced "dimmer-switch" approach to modulating receptor function, which is highly desirable in drug development. In contrast, compounds like this compound, while potentially useful as chemical probes to study receptor structure and function, must be used with a clear understanding of their mechanism to avoid misinterpretation of experimental results. The experimental protocols provided in this guide offer a framework for the rigorous characterization of putative allosteric modulators, emphasizing the importance of control experiments, such as the inclusion of DTT, to elucidate the true mechanism of action.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of SCH-202676
This document provides comprehensive guidance on the proper disposal procedures for SCH-202676, a thiadiazole compound recognized for its activity as an allosteric modulator of G protein-coupled receptors (GPCRs).[1][2] Adherence to these protocols is essential for maintaining laboratory safety and ensuring environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Key Chemical Properties and Hazard Information
| Property | Data / Information | Source |
| Chemical Name | N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine | [4] |
| Chemical Class | Thiadiazole | |
| Primary Activity | Allosteric modulator of G protein-coupled receptors (GPCRs) | |
| Reactivity | Thiol-reactive; its effects are reversible by dithiothreitol (B142953) (DTT), suggesting it modulates GPCRs via thiol modification. | |
| Known Hazards | Specific toxicity data is not widely published. As a precaution, treat as a potentially hazardous chemical. | General Guidance |
| Solubility | Assume limited water solubility typical for such organic compounds, unless otherwise determined experimentally. | General Guidance |
Experimental Workflow for Waste Segregation
Proper segregation of waste at the point of generation is critical. The following diagram outlines the decision-making process for handling different waste streams containing this compound.
Detailed Disposal Procedures
Important Preliminary Note: Before proceeding with any disposal, consult your institution's specific Environmental Health & Safety (EHS) guidelines. Local regulations may vary.
Solid Waste Disposal
This category includes items such as contaminated gloves, pipette tips, weigh boats, and other disposable labware.
-
Step 1: Segregation: At the point of use, immediately place all solid waste contaminated with this compound into a designated hazardous waste container. This container should be clearly labeled "Hazardous Chemical Waste" and list "this compound" as a constituent.
-
Step 2: Container Requirements: Use a container that can be securely sealed. A robust, leak-proof container with a lid is recommended. For items with residual powder, a sealable plastic bag can be used to line the container to prevent aerosolization.
-
Step 3: Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Step 4: Final Disposal: Once the container is full, arrange for its collection by your institution's EHS department for incineration or other approved disposal methods.
Liquid Waste Disposal
This includes unused solutions, reaction mixtures, and solvent rinses containing this compound. Under no circumstances should organic chemical waste be disposed of down the drain.
-
Step 1: Waste Stream Segregation:
-
Aqueous Waste: Collect aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous aqueous waste container.
-
Organic Waste: Collect organic solvent waste containing this compound in a separate, designated hazardous organic waste container. Do not mix with incompatible waste streams.
-
-
Step 2: Labeling: All liquid waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents (including solvents), and their approximate concentrations.
-
Step 3: Storage: Keep waste containers securely sealed when not in use and store them in a designated satellite accumulation area, preferably within secondary containment to prevent spills.
-
Step 4: Final Disposal: Contact your institution's EHS for collection and disposal.
Sharps Waste Disposal
This includes needles, syringes, scalpels, and broken glassware contaminated with this compound.
-
Step 1: Collection: Place all contaminated sharps directly into a designated, puncture-resistant sharps container.
-
Step 2: Labeling: The sharps container must be clearly labeled to indicate chemical contamination with "this compound."
-
Step 3: Final Disposal: Once the container is full (do not overfill), seal it and arrange for disposal through your institution's EHS office.
Decontamination of Glassware and Equipment
Given the thiol-reactive nature of this compound, a specific decontamination procedure is recommended for non-disposable items to ensure the removal of residual compounds. Oxidation with a bleach solution is an effective method for neutralizing thiols and related compounds.
-
Step 1: Pre-rinse: If possible, rinse the glassware or equipment with a suitable organic solvent to remove the bulk of the compound. This rinseate must be collected as hazardous organic waste.
-
Step 2: Bleach Soak: Immerse the rinsed items in a freshly prepared 10% bleach solution (sodium hypochlorite). Allow them to soak for at least 24 hours in a well-ventilated area, such as a fume hood.
-
Step 3: Disposal of Bleach Solution: The used bleach solution should be collected as hazardous waste, as it may contain oxidized byproducts. Label it accordingly.
-
Step 4: Final Cleaning: After the bleach soak, the glassware can be washed using standard laboratory procedures.
Spill Management
In the event of a spill, the primary goal is to contain the material and decontaminate the area safely.
-
Step 1: Evacuate and Secure: Alert others in the area and, if the spill is large or involves a volatile solvent, evacuate the immediate vicinity. Ensure proper ventilation.
-
Step 2: Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are generally suitable).
-
Step 3: Containment and Cleanup:
-
For solid spills , gently cover the powder with a damp paper towel to avoid creating dust, then carefully wipe it up.
-
For liquid spills , use an absorbent material (e.g., spill pads or vermiculite) to soak up the liquid.
-
-
Step 4: Waste Disposal: Place all contaminated materials (absorbent pads, paper towels, gloves) into a sealed bag or container, label it as "Hazardous Waste" with the chemical name, and dispose of it through your EHS program.
-
Step 5: Decontaminate the Area: Wipe the spill area with a 10% bleach solution, followed by a water rinse.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, minimizing risks to laboratory personnel and the environment. Always prioritize safety and consult your institutional EHS for guidance on specific protocols and regulatory requirements.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling SCH-202676
Essential Safety Protocols for Handling SCH-202676
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. This guidance is based on best practices for handling novel, potentially potent pharmaceutical compounds. A thorough, compound-specific risk assessment must be conducted by researchers before any handling of this compound.
This compound is a novel thiadiazole compound that has been identified as an inhibitor of both agonist and antagonist binding to G protein-coupled receptors (GPCRs). Due to its activity at the nanomolar to micromolar range and its interaction with a wide range of receptors, it should be handled with caution as a potentially potent pharmacological agent. The absence of a specific Safety Data Sheet (SDS) necessitates treating this compound as a compound with unknown toxicity and potential for significant biological effects. All handling should be performed under the assumption that the compound is hazardous.[1]
Risk Assessment and Engineering Controls
Before handling this compound, a comprehensive risk assessment should be performed to identify potential hazards and determine the necessary safety precautions.[2][3][4] The primary goal is to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.
Engineering Controls are the first and most critical line of defense. All work with powdered this compound or solutions containing the compound should be conducted in a certified chemical fume hood to control airborne particles and vapors.[5] For procedures with a high potential for generating aerosols, a glove box or a powered air-purifying respirator (PAPR) should be considered.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects the eyes and face from airborne powder and potential splashes of solutions. |
| Body Protection | A dedicated, disposable lab coat or coveralls (e.g., Tyvek®). | Prevents contamination of personal clothing. Should be removed before leaving the designated work area. |
| Respiratory Protection | For weighing and handling powder outside of a primary containment system, a NIOSH-approved N95 or higher-level respirator is recommended. For high-risk activities, a PAPR may be necessary. | Minimizes the risk of inhaling fine powder particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from potential spills and prevents the spread of contamination outside the lab. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure the balance is clean and placed in an area with minimal air currents.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.
-
Keep containers of the compound sealed when not in use.
2. Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.
3. Experimental Procedures:
-
Conduct all experimental manipulations involving this compound within the fume hood.
-
Avoid generating aerosols.
-
Be mindful of potential contamination of equipment and surfaces.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, pipette tips, and excess compound, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS office for guidance on the proper disposal of novel research compounds.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for risk assessment and the selection of appropriate personal protective equipment when handling a novel compound like this compound.
Caption: Workflow for Risk Assessment and PPE Selection for this compound.
References
- 1. twu.edu [twu.edu]
- 2. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
